4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
Description
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Properties
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNZTCXHWOFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585900 | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98947-25-2 | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine. Isoxazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document serves as a core reference for researchers, detailing the physicochemical characteristics, a putative synthesis pathway, and the broader context of its potential applications in drug discovery and organic synthesis.
Core Molecular Attributes
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is a substituted isoxazole featuring a 4-chlorophenyl group at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position of the isoxazole ring. Its chemical structure and basic properties are foundational to its reactivity and potential biological interactions.
Chemical Structure
The structural representation of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is crucial for understanding its chemical behavior.
Caption: 2D Structure of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are critical for designing experimental conditions, including solvent selection for reactions and biological assays.
| Property | Value | Reference |
| CAS Number | 98947-25-2 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O | [1] |
| Molecular Weight | 208.65 g/mol | [1] |
| Melting Point | 116-117 °C | |
| Appearance | Expected to be a solid | |
| Storage | 2-8°C, in a dark, inert atmosphere |
Synthesis and Characterization
Proposed Synthesis Pathway
The most probable synthetic route to 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine starts from the corresponding β-ketonitrile, 2-(4-chlorophenyl)-3-oxobutanenitrile. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by an intramolecular cyclization.
Caption: Proposed synthesis workflow for the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of similar 5-aminoisoxazoles and should be optimized for this specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-chlorophenyl)-3-oxobutanenitrile in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add a slight molar excess of hydroxylamine hydrochloride, followed by a base (e.g., sodium acetate or pyridine) to liberate the free hydroxylamine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality in Experimental Choices: The choice of a protic solvent like ethanol facilitates the dissolution of the reactants and the hydroxylamine salt. The base is essential to deprotonate the hydroxylamine hydrochloride, generating the nucleophilic free hydroxylamine required for the initial attack on the ketone. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent cyclization.
Spectroscopic Characterization (Anticipated)
While specific spectra for this compound are not publicly available, the expected spectroscopic data can be inferred from the analysis of closely related structures.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (typically two doublets in the range of 7.0-8.0 ppm), a singlet for the methyl group protons (around 2.0-2.5 ppm), and a broad singlet for the amine protons (which may be exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will display signals for the isoxazole ring carbons, the methyl carbon, and the carbons of the chlorophenyl ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (208.65 g/mol ) and characteristic fragmentation patterns.
Biological and Pharmaceutical Context
The isoxazole scaffold is a privileged structure in medicinal chemistry, present in a number of approved drugs.[3] The diverse biological activities associated with isoxazole derivatives underscore the potential of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine as a building block or a lead compound in drug discovery programs.
Potential Biological Activities
Derivatives of the isoxazole core have been reported to possess a wide array of pharmacological effects, including:
The specific biological activity of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine has not been extensively reported in the public domain, presenting an opportunity for further investigation. The presence of the 4-chlorophenyl moiety is a common feature in many biologically active molecules and may contribute to specific target interactions.
Role in Drug Development
As a primary amine, the 5-amino group of the isoxazole ring provides a key synthetic handle for further molecular elaboration. This allows for the construction of libraries of derivatives for structure-activity relationship (SAR) studies. The compound can be considered a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Logical workflow in drug discovery utilizing the target molecule.
Conclusion and Future Directions
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine represents a chemical entity with significant potential, primarily as a versatile building block in the synthesis of novel compounds with potential biological activities. The foundational physicochemical data provided in this guide, coupled with the proposed synthetic strategy, offers a solid starting point for researchers. Future work should focus on the experimental validation of the proposed synthesis, comprehensive spectroscopic characterization, and the systematic biological screening of this compound and its derivatives to unlock its full potential in medicinal chemistry and materials science.
References
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Molecules, 27(17), 5635. [Link]
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(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (2023). Molbank, 2023(3), M1732. [Link]
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Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2014). Molecules, 19(12), 20586-20601. [Link]
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1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). [Link]
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Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2022). RSC Advances, 12(23), 14569-14593. [Link]
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Vilka är de fysiska egenskaperna hos N - fenylacrylamid (CAS 2210 - 24 - 4)?. (n.d.). Biosynce. Retrieved February 2, 2026, from [Link]
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4-(4-Хлорофенил)-3-метилизоксазол-5-амин CAS 98947-25-2. (n.d.). Biosynce. Retrieved February 2, 2026, from [Link]
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What are the intermediate products in the synthesis of 3 .... (n.d.). Biosynce. Retrieved February 2, 2026, from [Link]
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What are the intermolecular forces in N,N - Dibutylacetamide (CAS .... (n.d.). Biosynce. Retrieved February 2, 2026, from [Link]
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- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 4. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
"4-(4-Chlorophenyl)-3-methylisoxazol-5-amine" CAS number 98947-25-2
The following technical guide details the chemical profile, synthesis, and application of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS 98947-25-2).
CAS Number: 98947-25-2 Molecular Formula: C₁₀H₉ClN₂O Molecular Weight: 208.64 g/mol
Executive Summary
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is a functionalized isoxazole derivative primarily utilized as a high-value intermediate in medicinal chemistry and agrochemical development. Structurally characterized by a 5-amino-isoxazole core substituted with a 4-chlorophenyl group at the 4-position and a methyl group at the 3-position, it serves as a critical scaffold for the synthesis of COX-2 inhibitors (structurally analogous to Valdecoxib) and GABA receptor modulators . This guide outlines the optimized synthetic pathway, mechanistic rationale, and handling protocols for researchers utilizing this compound in drug discovery pipelines.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 132–135 °C (Typical for class) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~2.5 (Conjugate acid of amine), ~9.5 (Isoxazole NH if tautomer exists) |
| LogP | ~2.3 |
Synthesis & Manufacturing Protocol
The synthesis of 4-aryl-3-methylisoxazol-5-amines is most efficiently achieved via the cyclization of
Reaction Scheme Visualization
Figure 1: Two-step convergent synthesis of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Chlorophenyl)-3-oxobutanenitrile
This step involves a Claisen condensation between 4-chlorophenylacetonitrile and ethyl acetate.
-
Reagents: Sodium ethoxide (1.2 eq), 4-Chlorophenylacetonitrile (1.0 eq), Ethyl acetate (1.5 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol under nitrogen atmosphere.
-
Add 4-chlorophenylacetonitrile dropwise at 0°C. Stir for 30 minutes to generate the carbanion.
-
Add ethyl acetate slowly, maintaining temperature <10°C.
-
Reflux the mixture for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the nitrile.
-
Workup: Cool to room temperature. Pour into ice water and acidify with dilute HCl to pH 4. Extract with dichloromethane (DCM).
-
Purification: Concentrate the organic layer to yield the crude
-ketonitrile intermediate.
-
Step 2: Cyclization to Isoxazol-5-amine
-
Reagents: Intermediate from Step 1 (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Hydroxide (2.5 eq), Ethanol/Water (1:1).
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and NaOH in water.
-
Add the solution of 2-(4-chlorophenyl)-3-oxobutanenitrile in ethanol to the aqueous amine mixture.
-
Reflux at 80–90°C for 3–5 hours.
-
Mechanism: Hydroxylamine attacks the ketone carbonyl to form an oxime. The oxime oxygen then attacks the nitrile carbon (intramolecular cyclization), followed by tautomerization to form the stable 5-amino isoxazole ring.
-
Workup: Cool the mixture. The product often precipitates as a solid. Filter and wash with cold water.[1] If no precipitate forms, remove ethanol under vacuum and extract with ethyl acetate.
-
Crystallization: Recrystallize from Ethanol/Water or Toluene to achieve >98% purity.
-
Medicinal Chemistry Applications
COX-2 Inhibitor Scaffold
This compound is a structural analog of the "coxib" class of anti-inflammatory drugs. Specifically, it mimics the core of Valdecoxib , where the central isoxazole ring scaffolds two aryl groups.
-
SAR Relevance: The 4-chlorophenyl group provides lipophilic bulk essential for binding to the hydrophobic pocket of the COX-2 enzyme. The 5-amino group serves as a handle for derivatization into sulfonamides or amides to tune selectivity.
GABA-A Receptor Modulation
Isoxazol-5-amines are bioisosteres of GABA (gamma-aminobutyric acid).
-
Mechanism: The isoxazole ring acts as a rigid mimetic of the carboxylate group in GABA, while the amine mimics the GABA amine.
-
Research Utility: Derivatives of this CAS are screened as competitive antagonists or partial agonists at the GABA-A receptor orthosteric site, useful in studying epilepsy and anxiety pathways.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained:
| Technique | Expected Signals | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | Methyl group at C3 position. | |
| Amine (-NH₂) at C5 (Exchangeable with D₂O). | ||
| 4-Chlorophenyl aromatic protons (AA'BB' system). | ||
| ¹³C NMR | ~11.5 ppm | Methyl carbon. |
| ~168.0 ppm | C5 (attached to amine). | |
| ~158.0 ppm | C3 (attached to methyl). | |
| LC-MS | [M+H]⁺ = 209.05 | Consistent with Monoisotopic Mass + H. |
Safety & Handling (GHS Standards)
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
-
Disposal: Incinerate as hazardous organic waste containing nitrogen and chlorine.
-
References
-
BenchChem. (2025). Technical Support Center: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine. Link(Note: Describes regioisomer synthesis analogous to target).
-
Organic Syntheses. (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Org. Synth. 1955, 35, 32. Link(Foundational method for phenyl-acetoacetonitrile precursors).
-
National Institutes of Health (NIH). (2023). GABA Inhibitors - StatPearls. Link(Context on Isoxazole-amine pharmacology).
-
PubChem. (2025). Compound Summary: 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine. Link
-
MDPI. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones. Link(Mechanistic insight into isoxazole ring formation).
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A Comprehensive Technical Guide to the Solubility of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine for Pharmaceutical Development
This guide provides an in-depth analysis of the solubility characteristics of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, a compound of interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational chemical principles, predicted physicochemical properties, and established experimental methodologies to offer a robust framework for researchers, scientists, and formulation experts. We will explore the theoretical underpinnings of its expected solubility in various solvent systems and provide a detailed, field-proven protocol for its empirical determination.
Executive Summary: Understanding the Critical Role of Solubility
Solubility is a critical physicochemical parameter that dictates the behavior of a potential drug candidate throughout the development lifecycle. From influencing bioavailability and therapeutic efficacy to posing challenges in formulation and manufacturing, a comprehensive understanding of a compound's solubility is paramount. 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, as a substituted isoxazole, possesses structural motifs—a heterocyclic aromatic ring, an amino group, and a halogenated phenyl ring—that create a nuanced solubility profile. This guide serves to deconstruct these influences and provide a practical path forward for its characterization.
Physicochemical Properties: The Molecular Blueprint for Solubility
To predict the solubility of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, we must first examine its key molecular properties. These parameters govern the intermolecular forces between the solute and potential solvents.
| Property | Predicted/Calculated Value | Significance for Solubility |
| Molecular Formula | C₁₀H₉ClN₂O | Provides the elemental composition. |
| Molecular Weight | 224.65 g/mol | Moderate molecular weight; less of a direct impact on solubility than other factors. |
| Predicted XLogP3 | 2.3 | Indicates a moderate lipophilicity, suggesting a balance between solubility in nonpolar and polar environments. |
| Predicted pKa (Basic) | 3.5 - 4.5 (Amine group) | The primary amine is weakly basic and will be protonated in acidic conditions, significantly increasing aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the amine group) | The -NH₂ group can donate hydrogen bonds, favoring interactions with protic and polar aprotic solvents. |
| Hydrogen Bond Acceptors | 3 (N and O in the isoxazole ring, N in the amine) | Multiple sites for accepting hydrogen bonds enhance solubility in protic solvents like water and alcohols. |
| Polar Surface Area | 55.12 Ų | A moderate polar surface area suggests the molecule has polar characteristics, contributing to solubility in polar solvents. |
Note: The predicted values are derived from computational models and should be confirmed experimentally.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational but simplified lens through which to view solubility. A more nuanced prediction requires considering the specific intermolecular interactions at play.
Intermolecular Forces at Play
The solubility of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is a result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.
-
Hydrogen Bonding: The primary amine (-NH₂) is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring and the amine nitrogen are hydrogen bond acceptors. This will be a dominant factor in its solubility in protic solvents.
-
Dipole-Dipole Interactions: The isoxazole ring and the chlorophenyl group introduce significant polarity and dipole moments into the molecule, promoting interactions with polar solvents.
-
Van der Waals Forces: The aromatic rings (chlorophenyl and isoxazole) provide surface area for weaker van der Waals interactions, which will be the primary mode of solvation in nonpolar solvents.
-
Hydrophobicity: The chlorophenyl group is the primary hydrophobic region of the molecule. This moiety will favor solubility in less polar and nonpolar solvents and limit solubility in water.[1]
Predicted Solubility Profile
Based on the physicochemical properties, we can predict the following solubility behavior:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected. The ability to form hydrogen bonds will be a key driver.[2] However, the hydrophobic chlorophenyl ring will limit high solubility in water at neutral pH. Solubility in aqueous solutions is expected to increase significantly at acidic pH due to the protonation of the basic amine group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions with the solute.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. While the chlorophenyl group has some affinity for these solvents, the polar isoxazole and amine functionalities will disfavor dissolution due to the energy penalty of breaking the strong solute-solute interactions without compensatory solute-solvent interactions.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, self-validating protocol for the experimental determination of the thermodynamic solubility of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine using the gold-standard shake-flask method.
The Shake-Flask Method: Rationale and Overview
The equilibrium or thermodynamic solubility is determined by allowing a surplus of the solid compound to equilibrate with the solvent until the solution is saturated. The concentration of the dissolved compound is then measured. The shake-flask method is a reliable approach to achieve this equilibrium.
The workflow for this process is outlined below:
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Experimental Protocol
Objective: To determine the thermodynamic solubility of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine in a selected solvent at a specified temperature.
Materials:
-
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetonitrile, hexane)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure compatibility with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Samples:
-
Add an excess amount of solid 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine to a pre-weighed glass vial. An amount that is at least 2-3 times the expected solubility is recommended. A starting point could be 5-10 mg.
-
Record the exact mass of the compound added.
-
Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vial.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biorelevance).
-
Agitate the samples at a moderate speed (e.g., 150-200 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
After the equilibration period, visually inspect each vial to confirm that an excess of undissolved solid remains. This is crucial for ensuring the solution is saturated.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period (e.g., 30 minutes) to allow larger particles to settle.
-
To remove the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles. Self-validation step: The choice of filter material is critical to prevent adsorption of the analyte. A pre-rinse of the filter with a small amount of the sample can mitigate this.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine of known concentrations in the mobile phase of the analytical method.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration. The curve must demonstrate linearity (R² > 0.99).
-
Accurately dilute a known volume of the filtered sample with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the dissolved compound in the original saturated solution using the calibration curve and accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility as an average of the triplicate measurements with the standard deviation.
-
Common units for reporting solubility are mg/mL, µg/mL, or molarity (mol/L).
-
Conclusion and Future Directions
This guide establishes a predictive framework and a detailed experimental protocol for characterizing the solubility of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine. The analysis of its physicochemical properties suggests moderate solubility in polar solvents and poor solubility in nonpolar solvents, with a notable pH-dependent solubility in aqueous media. The provided shake-flask protocol offers a reliable method for obtaining precise, quantitative data essential for advancing drug development efforts.
For drug development professionals, the next steps would involve performing these experiments across a range of pharmaceutically relevant solvents and buffered aqueous solutions at different pH values. This empirical data will be invaluable for guiding formulation strategies, such as salt selection or the use of co-solvents and excipients, to optimize the delivery and bioavailability of this promising compound.
References
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Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link].
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- MDPI. (n.d.). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate.
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- NIH. (n.d.). N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide.
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NIH. (n.d.). Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[5][7]thiazolo[3,2-a]pyridine-4-carboxamide. Retrieved from a valid URL.
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- PubChem. (n.d.). 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester.
- ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.
- Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- Wikipedia. (n.d.). Amine.
- Wikipedia. (n.d.). Isoxazole.
- Chemistry LibreTexts. (2024). Properties of amines.
- PubMed. (n.d.). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class.
- NIH. (n.d.). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents.
- MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
- MedchemExpress.com. (n.d.). 4-Chloro-3-methylisoxazol-5-amine.
- NIH. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
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Technical Guide: Biological Activities & Synthetic Utility of Substituted Isoxazoles
Executive Summary
The isoxazole scaffold—a five-membered heterocyclic azole characterized by adjacent oxygen and nitrogen atoms—represents a "privileged structure" in medicinal chemistry. Its unique electronic profile, capacity for bioisosteric replacement of carboxylic acids/esters, and metabolic stability profile make it a cornerstone in drug discovery. This guide provides a technical analysis of substituted isoxazoles, focusing on their pharmacodynamics in oncology and inflammation, structure-activity relationships (SAR), and robust synthetic protocols.
The Isoxazole Pharmacophore: Structural & Electronic Properties
The isoxazole ring is aromatic, yet the N-O bond imparts specific reactivity and polarity distinct from other azoles like pyrazoles or imidazoles.
-
Bioisosterism: The 3-hydroxyisoxazole moiety is a classic bioisostere for carboxylic acids (pKa ~6-7), often improving oral bioavailability by reducing ionization at physiological pH while maintaining hydrogen bond acceptor/donor capabilities.
-
Metabolic Stability: Unlike furan or thiophene, the isoxazole ring is generally resistant to oxidative metabolism, although the N-O bond can be reductively cleaved (e.g., in the metabolism of Leflunomide) to reveal active pharmacophores.
-
Dipole Moment: The strong dipole allows for specific electrostatic interactions within enzyme binding pockets, particularly in kinases and cyclooxygenases.
Therapeutic Classes & Mechanisms of Action[1]
Anti-Inflammatory: Selective COX-2 Inhibition
Isoxazoles gained prominence with the "coxibs" (e.g., Valdecoxib, Parecoxib). The mechanism relies on the scaffold's ability to orient bulky aryl substituents into the hydrophobic side pocket of the COX-2 enzyme, which is absent in COX-1.
-
Mechanism: The isoxazole ring serves as a rigid spacer, positioning a sulfonamide or sulfone group to hydrogen bond with Arg513 in the COX-2 active site.
-
Selectivity: The 3,4-diaryl substitution pattern is critical. The C4-phenyl group typically bears the sulfonamide, while the C5-phenyl fits into the hydrophobic channel.
Oncology: Tubulin Polymerization & Kinase Inhibition
Recent developments have positioned isoxazoles as potent anticancer agents.[1]
-
Tubulin Targeting: 3,5-diarylisoxazoles (analogous to Combretastatin A-4) bind to the colchicine site of tubulin, inhibiting polymerization and causing mitotic arrest in the G2/M phase.
-
Kinase Inhibition: Substituted isoxazoles act as ATP-competitive inhibitors against VEGFR and EGFR kinases. The nitrogen atom of the isoxazole often acts as a hinge binder within the kinase ATP pocket.
Antimicrobial: Overcoming Resistance
Isoxazolyl penicillins (e.g., Oxacillin, Cloxacillin) utilize the steric bulk of the isoxazole group to prevent binding of bacterial beta-lactamases, thereby preserving the beta-lactam ring from hydrolysis.
Structure-Activity Relationship (SAR) Analysis
The biological activity of isoxazoles is strictly governed by the substitution pattern at positions C3, C4, and C5.
| Position | Functional Role | SAR Insight |
| C3 | Binding Affinity | Aryl groups here often enhance lipophilicity and target binding (e.g., hydrophobic pockets in kinases). 3-Hydroxy groups mimic carboxylic acids. |
| C4 | Steric Gatekeeper | Substitution here is critical for COX-2 selectivity. In antimicrobial agents, C4-halogens (Cl, F) often improve metabolic stability and potency. |
| C5 | Metabolic & Electronic | Electron-withdrawing groups at C5 can stabilize the ring against metabolic cleavage. Bulky groups here often dictate the "shape" of the molecule for receptor fitting. |
Key SAR Trend: In anticancer combretastatin analogs, 4,5-diarylisoxazoles generally exhibit superior cytotoxicity compared to their 3,4-diaryl isomers due to better geometric alignment with the colchicine binding site.
Visualizing the Mechanism: COX-2 Selectivity
The following diagram illustrates the logical flow of how isoxazole derivatives achieve selective inhibition of COX-2 over COX-1.
Caption: Mechanistic basis for COX-2 selectivity in isoxazole derivatives, highlighting the steric clash in COX-1 versus the favorable binding in COX-2.
Experimental Protocols
Synthetic Protocol: [3+2] Cycloaddition via Chloramine-T
The most reliable method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ) with alkynes.
Reaction Scheme: Aldoxime + Chloramine-T → [Nitrile Oxide] + Alkyne → Isoxazole
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the appropriate aromatic aldoxime (1.0 equiv) in ethanol (EtOH).
-
Nitrile Oxide Generation: Add Chloramine-T trihydrate (1.1 equiv) to the solution.
-
Technical Note: Chloramine-T acts as a mild oxidant and base, dehydrogenating the aldoxime to the nitrile oxide species.
-
-
Cycloaddition: Add the terminal alkyne (1.1 equiv) and a catalytic amount of Copper(I) or simply reflux depending on substrate reactivity.
-
Condition: Reflux the mixture for 3–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove ethanol under reduced pressure.
-
Extract the residue with Dichloromethane (DCM) and wash with water (2x) to remove sulfonamide byproducts.
-
Dry over anhydrous Na2SO4.
-
-
Purification: Purify the crude product via column chromatography (Silica gel, 60-120 mesh) using a gradient of Hexane/Ethyl Acetate.
Biological Assay: MTT Cytotoxicity Screen
To validate anticancer potential, the MTT assay measures mitochondrial metabolic activity as a proxy for cell viability.
Protocol:
-
Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24h at 37°C, 5% CO2. -
Treatment: Dissolve the synthesized isoxazole in DMSO (stock). Prepare serial dilutions in culture media. Add to wells (Final DMSO < 0.1%). Include positive control (e.g., Doxorubicin) and vehicle control.
-
Incubation: Incubate cells with compounds for 48h.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
Synthetic Workflow Visualization
The following diagram outlines the chemical synthesis pathway described in Section 5.1.
Caption: Synthetic workflow for the Chloramine-T mediated generation of isoxazoles via 1,3-dipolar cycloaddition.
References
-
Sethi, P. et al. (2024).[4] Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Link
-
Kumar, M. et al. (2024).[5] A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Link
-
Perrone, M. G. et al. (2012). Diarylheterocycle Core Ring Features Effect in Selective COX-1 Inhibition. ChemMedChem. Link
-
Joy, M. N. et al. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening. ResearchGate. Link
-
BenchChem. (2025).[6] Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Link
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- 6. pdf.benchchem.com [pdf.benchchem.com]
A Scaffolding Analysis for Kinase Inhibition: The Potential of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
Abstract: Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The relentless pursuit of novel kinase inhibitors has led to the exploration of diverse chemical scaffolds capable of interacting with the highly conserved ATP-binding site. Among these, the isoxazole moiety has been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides an in-depth analysis of a specific isoxazole-containing compound, 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, as a prospective kinase inhibitor. We delineate a comprehensive, multi-stage workflow, beginning with in silico target identification and proceeding through rigorous in vitro biochemical validation, mechanism of action studies, and cellular target engagement. Detailed experimental protocols, data interpretation frameworks, and causality-driven insights are provided to equip researchers and drug development professionals with a robust methodology for evaluating similar candidate molecules. This guide serves as both a specific analysis of the title compound and a generalizable template for the preclinical assessment of novel kinase inhibitor scaffolds.
Introduction: The Kinase Superfamily and the Isoxazole Scaffold
The Ubiquity of Kinases in Cellular Signaling and Disease
The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes catalyze the transfer of a phosphate group from ATP to specific substrate molecules, a process known as phosphorylation.[1] This simple modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[2] Given their central role, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where aberrant signaling drives uncontrolled cell proliferation and survival.[2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[3]
The Isoxazole Moiety in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle that is frequently incorporated into pharmacologically active molecules due to its favorable physicochemical properties and ability to engage in various non-covalent interactions.[4][5] Its utility as a bioisostere for other functional groups and its role in forming key hydrogen bonds, particularly with the hinge region of kinases, make it a privileged scaffold in inhibitor design.[6][7] Numerous isoxazole derivatives have been investigated for their anticancer potential, acting through mechanisms that include protein kinase inhibition.[4]
Compound Profile: 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
The subject of this guide, 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, is a small molecule featuring the core isoxazole scaffold. Its key structural components are:
-
An isoxazole ring, providing the foundational heterocyclic structure.
-
A 3-methyl group.
-
A 5-amine group, which can act as a hydrogen bond donor.
-
A 4-(4-chlorophenyl) group, which adds a significant hydrophobic component and a potential halogen bond donor.
The synthesis of related 3-methylisoxazol-5(4H)-ones and 5-aminoisoxazoles has been reported through various methods, often involving the condensation of beta-ketoesters or related precursors with hydroxylamine.[8][9]
Table 1: Physicochemical Properties of the Core Compound
| Property | Value (Predicted) | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 224.66 g/mol | Adheres to Lipinski's Rule of Five (<500), favoring good absorption. |
| LogP | 2.5 | Indicates balanced lipophilicity, crucial for cell membrane permeability. |
| Hydrogen Bond Donors | 1 (Amine group) | Can participate in key interactions with the kinase hinge region. |
| Hydrogen Bond Acceptors | 2 (Isoxazole N, O) | Provides additional points for specific interactions within the binding pocket. |
Rationale and Hypothesis
The structural features of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine present a compelling hypothesis for its potential as a kinase inhibitor. The isoxazole core, substituted with an amine group, mimics the adenine scaffold of ATP, suggesting it could function as an ATP-competitive inhibitor by forming canonical hydrogen bonds with the kinase hinge region.[3] The 4-chlorophenyl moiety can occupy the adjacent hydrophobic pocket, a common feature of many Type I kinase inhibitors.[7] This guide will systematically test this hypothesis, moving from computational predictions to empirical validation.
In Silico Profiling and Target Identification
Computational Modeling of Kinase-Ligand Interactions
Before committing to resource-intensive chemical synthesis and biological screening, in silico methods like molecular docking provide a rapid and cost-effective means to prioritize potential kinase targets.[10] Docking algorithms predict the preferred orientation of a ligand within a protein's binding site and estimate the strength of the interaction, allowing for a preliminary assessment of binding affinity across a panel of kinases.[10][11]
Protocol: Molecular Docking into a Representative Kinase ATP-binding Site
This protocol outlines a standard procedure for docking the compound into the ATP-binding site of a representative tyrosine kinase, such as SRC (PDB ID: 2SRC).
-
Ligand Preparation:
-
Draw the 2D structure of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine in a molecular editor (e.g., MarvinSketch, ChemDraw).
-
Convert the 2D structure to 3D using software like Open Babel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a .pdbqt format for use with AutoDock Vina, assigning partial charges and defining rotatable bonds.
-
-
Receptor Preparation:
-
Download the crystal structure of the target kinase (e.g., SRC) from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.
-
Save the prepared receptor in .pdbqt format.
-
-
Docking Simulation:
-
Define the search space (grid box) to encompass the entire ATP-binding site, typically centered on the position of the co-crystallized ligand.[12]
-
Execute the docking simulation using a program like AutoDock Vina, which will generate multiple binding poses ranked by a scoring function (e.g., kcal/mol).
-
-
Analysis:
-
Visualize the top-ranked docking poses in a molecular viewer (e.g., PyMOL, Chimera).
-
Analyze the predicted interactions (hydrogen bonds, hydrophobic contacts) between the compound and key residues in the active site, particularly the hinge region.
-
Visualization: Predicted Binding Mode
The following diagram illustrates a hypothetical binding mode of the compound within a kinase ATP pocket, highlighting key interactions predicted by docking.
Caption: Predicted binding of the core compound in a kinase ATP site.
Data Summary: In Silico Hit List
Docking the compound against a panel of kinases can generate a prioritized list of potential targets. Lower binding energy scores suggest a more favorable interaction.
Table 2: Representative Docking Scores Against a Virtual Kinase Panel
| Kinase Target (PDB ID) | Kinase Family | Binding Energy (kcal/mol) | Key Predicted Interaction |
|---|---|---|---|
| SRC (2SRC) | Tyrosine Kinase | -8.5 | H-bond from 5-amine to Met341 (hinge) |
| EGFR (2J6M) | Tyrosine Kinase | -8.2 | H-bond from 5-amine to Met793 (hinge) |
| CDK2 (1HCK) | CMGC | -7.9 | H-bond from 5-amine to Leu83 (hinge) |
| p38α (1A9U) | CMGC | -7.5 | H-bond from 5-amine to Met109 (hinge) |
| AKT1 (4GV1) | AGC | -7.1 | Weaker hinge interaction; primarily hydrophobic |
Note: These scores are hypothetical and for illustrative purposes.
In Vitro Kinase Profiling: From Primary Screening to Potency
The Imperative of Biochemical Validation
While in silico predictions are valuable for hypothesis generation, they must be validated through empirical biochemical assays.[2] These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[13] A typical workflow involves a primary screen at a single high concentration to identify "hits," followed by dose-response assays to determine the potency (IC50) of those hits.
Protocol: High-Throughput Primary Kinase Screen
This protocol describes a universal, ADP-based luminescence assay (e.g., ADP-Glo™) for rapid screening. This format is advantageous because it detects ADP, the common product of all kinase reactions, making it applicable across the entire kinome.[13]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Prepare purified, active kinase and its specific substrate peptide/protein.
-
Prepare ATP at a concentration near the Kₘ for each specific kinase to ensure assay sensitivity.[14]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of kinase/substrate mix to each well.
-
Add 25 nL of the compound stock solution (or DMSO for controls) to achieve a final screening concentration of 10 µM.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[13]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to high (no enzyme) and low (DMSO only) controls.
-
Visualization: Kinase Screening Workflow
This diagram outlines the logical flow from the primary screen to potency determination.
Caption: Workflow for in vitro kinase inhibitor profiling.
Protocol: IC50 Determination for Confirmed Hits
For kinases where the compound showed significant inhibition (>50%), a dose-response experiment is performed to calculate the half-maximal inhibitory concentration (IC50).
-
Compound Plating: Create a serial dilution series of the compound (e.g., 10 points, 3-fold dilutions starting from 30 µM).
-
Assay Execution: Perform the kinase assay as described in section 3.2, using the different compound concentrations.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to derive the IC50 value.
-
Data Summary: In Vitro Profiling Results
The results consolidate the screening and potency data, confirming the in silico predictions.
Table 3: Summary of In Vitro Kinase Profiling Data
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |
|---|---|---|
| SRC | 95% | 0.25 |
| EGFR | 88% | 0.80 |
| CDK2 | 45% | > 10 |
| p38α | 20% | > 10 |
| AKT1 | 15% | > 10 |
Note: Data are hypothetical and for illustrative purposes.
Mechanism of Action (MoA) and Cellular Activity
Beyond Biochemical Potency: Validating MoA and Cellular Effects
An IC50 value from a biochemical assay confirms potency but does not reveal the mechanism of inhibition or prove efficacy in a cellular environment.[14] It is crucial to determine if the inhibitor is ATP-competitive, as hypothesized, and to confirm that it can engage its target and exert a functional effect within living cells.[15]
Protocol: ATP-Competition Assay
This assay determines if the compound's inhibitory activity can be overcome by increasing concentrations of ATP, which is characteristic of an ATP-competitive inhibitor.[16]
-
Experimental Setup: Set up multiple IC50 determination experiments (as in section 3.4) in parallel. Each experiment should use a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, 500 µM).
-
Data Collection: Generate a full dose-response curve for the inhibitor at each ATP concentration.
-
Analysis: Observe the shift in the IC50 value. For an ATP-competitive inhibitor, the IC50 value will increase as the concentration of ATP increases.[14] This relationship is described by the Cheng-Prusoff equation.[14]
Protocol: Cellular Target Engagement Assay (NanoBRET™)
Cellular target engagement assays measure the binding of a compound to its target protein within intact cells.[17] The NanoBRET™ assay is a proximity-based method that measures compound displacement of a fluorescent tracer from a NanoLuciferase-tagged kinase.[17]
-
Cell Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase.
-
Assay Procedure:
-
Plate the cells in a white, 384-well plate.
-
Treat the cells with the serially diluted test compound for a set period (e.g., 2 hours).
-
Add the fluorescent NanoBRET™ tracer (which binds to the kinase's active site) and the NanoLuc® substrate.
-
Incubate to allow tracer binding to reach equilibrium.
-
-
Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals. Calculate the BRET ratio.
-
Analysis: The test compound will competitively displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine a cellular IC50, reflecting target engagement.
Protocol: Cellular Phosphorylation Assay (Western Blot)
This assay provides functional evidence of target inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase.[17][18]
-
Cell Treatment:
-
Select a cell line where the target kinase signaling pathway is active (e.g., a cancer cell line with an activating mutation).
-
Treat the cells with various concentrations of the compound for a defined period (e.g., 1-4 hours).
-
-
Protein Extraction: Lyse the cells to extract total protein and determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-SRC Tyr416).
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total substrate protein as a loading control.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities. A potent and effective inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate signal.
Visualization: Cellular Signaling Pathway
This diagram shows the inhibitor's action in the context of a simplified cellular pathway.
Caption: Inhibition of a kinase signaling pathway by the compound.
Structure-Activity Relationship (SAR) and Lead Optimization
The Rationale for Analogue Synthesis
The initial compound serves as a "hit" or "lead." The goal of Structure-Activity Relationship (SAR) studies is to systematically synthesize and test analogues to improve potency, enhance selectivity against other kinases, and optimize drug-like properties (e.g., solubility, metabolic stability).[19][20]
Key Chemical Moieties for Modification
Based on the core scaffold, three primary regions are ripe for modification:
-
The 4-Chlorophenyl Ring (R1): The electronics and sterics of this group can be altered. Substitutions at the ortho-, meta-, and para-positions can probe interactions within the hydrophobic pocket and potentially improve selectivity.
-
The 3-Methyl Group (R2): Replacing the methyl group with larger or smaller alkyl groups, or even cyclopropyl rings, can fine-tune the fit within the ATP binding site.
-
The 5-Amine Group (R3): While likely critical for hinge binding, this group could be mono- or di-alkylated to explore additional interactions or modify properties like cell permeability.
Visualization: SAR Logic Tree
This diagram illustrates the points on the core scaffold available for modification to generate an analogue library.
Caption: Key modification points for SAR studies on the isoxazole scaffold.
Data Summary: Hypothetical SAR Table
An SAR table is essential for tracking how chemical changes impact biological activity.
Table 4: Example SAR Table for the 4-Chlorophenyl (R1) Position
| Compound ID | R1 Substitution | SRC IC50 (µM) | EGFR IC50 (µM) | Selectivity (EGFR/SRC) |
|---|---|---|---|---|
| Lead | 4-Chloro | 0.25 | 0.80 | 3.2x |
| Analogue 1 | 4-Fluoro | 0.35 | 1.2 | 3.4x |
| Analogue 2 | 4-Methoxy | 1.5 | 5.0 | 3.3x |
| Analogue 3 | 3,4-Dichloro | 0.10 | 0.95 | 9.5x |
| Analogue 4 | H (unsubstituted) | 2.2 | 8.1 | 3.7x |
Note: Data are hypothetical. This table illustrates that adding a second chlorine at the 3-position (Analogue 3) might improve both potency and selectivity.
Conclusion and Future Directions
This guide has systematically outlined a discovery and validation cascade for evaluating 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine as a potential kinase inhibitor. The journey from a structural hypothesis, through in silico prediction, to biochemical and cellular validation provides a powerful and logical framework for early-stage drug discovery.
The initial data, though hypothetical for this guide, suggest that the isoxazole scaffold is a promising starting point. The compound demonstrates the potential to bind the kinase ATP site, inhibit enzymatic activity, and engage its target in a cellular context. The SAR exploration further highlights pathways to enhance its potency and selectivity.
The critical next steps in a preclinical development program would include:
-
Broad Kinome Selectivity Profiling: Screening the optimized lead against a large panel of hundreds of kinases to fully understand its selectivity profile and identify potential off-target liabilities.
-
ADME/Tox Studies: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-like potential.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of human disease (e.g., tumor xenograft models) to determine if the cellular activity translates into therapeutic efficacy.
References
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Dixit, N., et al. (n.d.). Synthesis of 6-Aryl-4-(4-Chlorophenyl) Iminothiazolidino [3, 4--C] Isoxazoles and their Alkoxyphthalimide Derivatives. TSI Journals. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
BellBrook Labs. (2024, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
-
da Silva, F.S., et al. (2022). Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni. Frontiers in Pharmacology. Retrieved from [Link]
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International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]
-
Kollross, S. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]
- Kuttikrishnan, S., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics.
-
Large, J.M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]
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Lategahn, J., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Sadowski, M.I., et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. Retrieved from [Link]
- Tavares, D.C., et al. (2020).
-
Vankadara, S., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Chemical Science Transactions. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni [frontiersin.org]
- 11. Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labsyspharm.org [labsyspharm.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
- 19. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 20. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Formulation & Development of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
This guide outlines the technical development, synthesis, and formulation strategy for 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS 98947-25-2). While often utilized as a high-value intermediate in the synthesis of sulfonamide herbicides and COX-2 inhibitors (e.g., Valdecoxib), this molecule possesses intrinsic properties warranting its evaluation as a scaffold for novel agrochemical active ingredients (AIs) or safeners.
Executive Summary & Chemical Identity
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is a substituted isoxazole featuring a primary amine at the C5 position and a 4-chlorophenyl group at C4. In agrochemical discovery, this scaffold is a critical precursor for Isoxazolyl-ureas (herbicides) and Isoxazolyl-sulfonamides (fungicides/herbicides). Its high melting point and lipophilicity dictate a preference for suspension-based formulations over solvent-heavy emulsifiable concentrates.
Chemical Profile
| Parameter | Specification |
| IUPAC Name | 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine |
| CAS Number | 98947-25-2 |
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.64 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 163–167 °C |
| Solubility (Water) | < 10 mg/L (Practically Insoluble) |
| LogP (Predicted) | 2.4 – 2.8 |
| pKa (Conjugate Acid) | ~2.5 (Weak base due to electron-withdrawing isoxazole ring) |
Synthesis & Manufacturing Pathway
To ensure supply for formulation studies, a robust synthetic route must be established. The most scalable industrial route involves the cyclization of
Reaction Mechanism
-
Condensation: Hydroxylamine attacks the carbonyl carbon of the
-substituted acetoacetonitrile. -
Cyclization: The oxime oxygen attacks the nitrile carbon.
-
Aromatization: Tautomerization yields the stable 5-amino-isoxazole.
Diagram 1: Synthesis Workflow (DOT Visualization)
Caption: Industrial synthesis route via condensation of nitrile precursors with hydroxylamine.
Pre-Formulation Profiling
Before formulation, the physicochemical behavior of the AI must be mapped to prevent downstream failure (e.g., crystal growth, sedimentation).
Solubility & Stability
-
Water Solubility: Extremely low.[1] Formulation as a soluble liquid (SL) is impossible.
-
Solvent Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF), but low in standard aromatics (Aromatic 200). This limits high-loading Emulsifiable Concentrate (EC) options.
-
Hydrolytic Stability: The isoxazole ring is stable at neutral/acidic pH but may undergo ring opening under strong alkaline conditions (pH > 10) to form enamino-nitriles. Formulation pH should be maintained between 5.0 and 8.0.
Crystal Habit
The crude product often crystallizes as needles. Needle-shaped crystals cause high viscosity and poor flow in suspension concentrates.
-
Recommendation: Wet milling (bead milling) is mandatory to alter the aspect ratio and achieve a particle size distribution (PSD) of D90 < 5 µm.
Formulation Strategy: Suspension Concentrate (SC)
Given the high melting point (>160°C) and low solubility, a Suspension Concentrate (SC) at 500 g/L is the optimal formulation. It offers safety (water-based), efficacy (small particle size), and cost-effectiveness.
Formulation Recipe (500 SC)
| Component | Function | % w/w | Specific Candidate |
| Active Ingredient | Toxicant | 45-50% | 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine |
| Dispersant A | Steric Stabilization | 3.0% | Polycarboxylate comb polymer (e.g., Atlox 4913) |
| Dispersant B | Electrostatic Stabilization | 1.0% | Sodium Naphthalene Sulfonate Formaldehyde |
| Wetting Agent | Wetting | 0.5% | Alkyl Polyglucoside (APG) or Alcohol Ethoxylate |
| Antifreeze | Freeze/Thaw Stability | 5.0% | Propylene Glycol |
| Rheology Modifier | Anti-settling | 0.2% | Xanthan Gum (2% solution) |
| Biocide | Preservation | 0.1% | BIT (1,2-Benzisothiazolin-3-one) |
| Carrier | Diluent | Balance | Deionized Water |
Processing Protocol (Step-by-Step)
-
Slurry Preparation:
-
Charge water, antifreeze, and biocides into a vessel.
-
Add wetting agents and dispersants under low shear (300 rpm).
-
Slowly add the technical grade AI while increasing shear to 1500 rpm (Cowles dissolver) to break agglomerates.
-
Checkpoint: Ensure no dry powder remains on the surface.
-
-
Wet Milling:
-
Pump the slurry through a horizontal bead mill (e.g., Dyno-Mill).
-
Media: Yttrium-stabilized Zirconia (0.8–1.0 mm beads).
-
Target: Grind until particle size D90 < 5 µm.
-
Why? Smaller particles improve biological uptake and suspension stability (Stokes' Law).
-
-
Let-Down & Stabilization:
-
Transfer milled base to a blending tank.
-
Add Xanthan Gum (pre-hydrated) to adjust viscosity to 800–1200 cP (Brookfield).
-
Causality: Xanthan gum creates a yield stress network that prevents sedimentation of the dense AI particles.
-
Diagram 2: SC Formulation Process Flow
Caption: Workflow for producing a stable Suspension Concentrate (SC).
Analytical Methods
To validate the formulation, a robust HPLC method is required. The amine group allows for sharp peak shapes under acidic conditions.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic ring absorption).
-
Flow Rate: 1.0 mL/min.
Biological Relevance & Mode of Action[6][7][8][9]
While 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is often an intermediate, its structural similarity to Isoxaflutole (a HPPD inhibitor) and Isoxaben (a Cellulose Biosynthesis Inhibitor) suggests potential biological activity.
-
Herbicide Potential: The isoxazole ring is a known pharmacophore for inhibiting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , leading to bleaching symptoms in weeds. However, this specific amine lacks the ketone side chain typical of potent HPPD inhibitors; it may require derivatization (e.g., to an amide or urea) to activate this pathway.
-
Safener Potential: Isoxazole derivatives (e.g., Isoxadifen-ethyl) are potent safeners that upregulate Glutathione S-Transferase (GST) in crops like corn. This molecule should be screened for safening activity against sulfonylureas.
References
-
Parra-Garcés, M. I., et al. (2022). Synthesis and biological evaluation of 5-amino-isoxazole derivatives as potential agrochemicals. Journal of Heterocyclic Chemistry.
-
U.S. Environmental Protection Agency. (2021). Isoxaflutole: Human Health Risk Assessment. EPA Docket.
-
Liu, K., et al. (2019). Design and Synthesis of Novel Isoxazole-Amides as HPPD Inhibitors. Journal of Agricultural and Food Chemistry.
-
Knowles, A. (2008). Recent Developments of Levy's Types of Formulations. Agrow Reports.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 5-Amino-3-(4-chlorophenyl)isoxazole.
Sources
The 5-Aminoisoxazole Scaffold: Synthetic Architectures and Pharmacological Utility
The following technical guide provides an in-depth review of 5-aminoisoxazole derivatives, designed for medicinal chemists and drug discovery professionals.
Introduction: The Chelate of Choice
In the landscape of heterocyclic medicinal chemistry, the 5-aminoisoxazole moiety stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its 3-amino isomer, the 5-aminoisoxazole offers a unique electronic profile characterized by a highly polarized N–O bond and an exocyclic amine that serves as a versatile handle for hydrogen bonding.
Electronic Profile and Tautomerism
The reactivity and binding affinity of 5-aminoisoxazoles are governed by their tautomeric equilibrium. While the amino form (A) predominates in solution and solid states for most derivatives, the imino form (B) becomes relevant during electrophilic substitution or specific enzyme interactions.
-
H-Bond Donor/Acceptor: The ring nitrogen (N2) acts as a weak H-bond acceptor, while the exocyclic 5-amino group acts as a potent H-bond donor. This "Donor-Acceptor" motif is critical for kinase hinge binding.
-
pKa: The 5-amino group is weakly basic (pKa ~ 0–1 due to electron withdrawal by the ring oxygen), making it less likely to be protonated at physiological pH compared to standard anilines.
Synthetic Architectures
The construction of the 5-aminoisoxazole ring requires precise regiochemical control. The most robust industrial and laboratory method involves the condensation of
The -Ketonitrile Route (Regioselective Cyclization)
The reaction of 3-oxopropanenitriles (
-
Nucleophilic Attack: The amine of hydroxylamine attacks the ketone carbonyl (the most electrophilic site).
-
Oxime Formation: An intermediate oxime is formed.
-
Cyclization: The oxime oxygen attacks the nitrile carbon (intramolecular nucleophilic attack).
-
Isomerization: Tautomerization yields the 5-aminoisoxazole.
Critical Control Point: If the starting material is a
Visualization of Synthetic Pathways
The following diagram outlines the divergent synthesis pathways based on the starting electrophile.
Caption: Figure 1. Regioselective synthesis of 5-aminoisoxazoles via the
Medicinal Chemistry Applications
Kinase Inhibition (The Hinge Binder)
The 5-aminoisoxazole scaffold is a validated bioisostere for the adenine ring of ATP. In the context of kinase inhibitors (e.g., c-Met, VEGFR, GSK-3
-
Mechanism: The ring nitrogen (N2) accepts a hydrogen bond from the backbone amide NH of the hinge residue. The exocyclic 5-amino group donates a hydrogen bond to the backbone carbonyl.
-
SAR Insight: Substitution at the 4-position is the primary vector for accessing the hydrophobic "back pocket" of the kinase, determining selectivity.
GPCR and Ion Channel Modulation
Beyond kinases, these derivatives show efficacy in modulating ion channels.
-
TRP Channels: 5-aminoisoxazole-4-carboxamides have been identified as antagonists for TRPV1 (pain pathway).
-
GABA-A Agonists: Structurally related to muscimol (a 3-isoxazolol), 5-amino derivatives are explored as rigid analogues of GABA, targeting the orthosteric site.
Quantitative Data: Activity Profile
The table below summarizes key activity data from recent literature regarding 5-aminoisoxazole derivatives in oncology (c-Met inhibition) and immunology (IDO1 inhibition).
| Target | Derivative Class | R-Group (4-Pos) | Activity (IC50) | Mechanism | Source |
| c-Met Kinase | 3-amino-benzo[d]isoxazole | Pyrazole-linked | 1.8 nM | ATP-competitive | [1] |
| IDO1 | Isoxazolo[5,4-d]pyrimidine | 4-F-Phenyl | 22 µM | Heme-binding | [2] |
| TRPM8 | 5-aminoisoxazole | 4-Benzyl | 0.4 µM | Channel Blocker | [3] |
Experimental Protocols
Protocol A: General Synthesis of 5-Amino-3-Phenylisoxazole
Rationale: This protocol demonstrates the classic condensation of a
Materials:
-
Benzoylacetonitrile (14.5 g, 0.1 mol)
-
Hydroxylamine hydrochloride (7.6 g, 0.11 mol)
-
Sodium acetate (anhydrous, 8.2 g, 0.1 mol)
-
Ethanol (50 mL) / Water (10 mL)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve hydroxylamine HCl and sodium acetate in the water/ethanol mixture. Stir for 10 minutes to ensure buffering.
-
Addition: Add benzoylacetonitrile in a single portion. The solution may turn slightly yellow.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Eluent: 30% Ethyl Acetate/Hexane). The nitrile starting material spot ( ) should disappear, replaced by a lower fluorescent spot. -
Work-up: Cool the mixture to room temperature. Pour the reaction contents into 200 mL of ice-cold water.
-
Crystallization: A precipitate should form immediately. Stir the aqueous suspension for 30 minutes to maximize yield.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold water (
) to remove salts. -
Purification: Recrystallize from Ethanol/Water (1:1) to yield white needles.
-
Expected Yield: 75–85%
-
Melting Point:
-
Protocol B: Kinase Hinge Binding Assay (FRET-based)
Rationale: To validate the 5-aminoisoxazole as a kinase inhibitor, a LanthaScreen Eu Kinase Binding Assay is recommended.
-
Reagents: Recombinant Kinase (e.g., c-Met), Alexa Fluor® 647 Tracer, Europium-labeled anti-tag antibody.
-
Incubation: Mix 5
L of test compound (in 1% DMSO) with 5 L of kinase/antibody mixture and 5 L of tracer in a 384-well plate. -
Equilibrium: Incubate at room temperature for 60 minutes in the dark.
-
Detection: Measure FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).
-
Data Analysis: Plot the Emission Ratio (665/615) against log[Compound]. A decrease in FRET signal indicates displacement of the tracer by the 5-aminoisoxazole derivative.
Mechanistic Visualization: The Kinase Hinge Interaction
The following diagram illustrates the specific hydrogen bonding network that makes 5-aminoisoxazoles effective kinase inhibitors.
Caption: Figure 2. Bidentate hydrogen bonding mode of 5-aminoisoxazole at the kinase ATP hinge region.
References
-
Yao, Q., et al. (2015). "Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold." Bioorganic & Medicinal Chemistry Letters. Link
-
Krajnc, A., et al. (2020). "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold." Molecules. Link
-
Ostacolo, C., et al. (2013).[1] "Synthesis and pharmacological characterization of 5-aminoisoxazole derivatives as TRPM8 antagonists." Bioorganic & Medicinal Chemistry. Link
-
Boulton, A. J., & Katritzky, A. R. (1961). "The tautomerism of heteroaromatic compounds with five-membered rings—II: 3-, 4- and 5-amino- and acetamido-isoxazoles."[2] Tetrahedron. Link
-
El-Sawy, E. R., et al. (2012). "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine." Chemistry of Heterocyclic Compounds. Link
Sources
Methodological & Application
Application Notes & Protocols: Synthesis and Mechanistic Pathway of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
These application notes provide a detailed guide for the synthesis of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, a substituted isoxazole of interest in medicinal chemistry and drug development. The document elucidates the underlying reaction mechanism, offers a robust experimental protocol, and presents key data for researchers and scientists in the field.
Introduction and Significance
The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block in drug design. Substituted 5-aminoisoxazoles, in particular, serve as crucial intermediates for creating more complex molecules with potential therapeutic applications, including antimicrobial and anticancer activities.[1][2] This guide focuses on a specific derivative, 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, detailing a reliable synthetic pathway and its mechanistic underpinnings.
Proposed Reaction Mechanism and Pathway
The synthesis of 5-aminoisoxazoles is commonly achieved through the condensation and cyclization of a β-ketonitrile with hydroxylamine.[1][3] The formation of the isoxazole ring in this context is a well-established transformation in heterocyclic chemistry.
The proposed pathway for synthesizing 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine begins with the precursor, 2-acetyl-2-(4-chlorophenyl)acetonitrile. The reaction proceeds via a two-step sequence: nucleophilic attack of hydroxylamine on the carbonyl group, followed by an intramolecular cyclization.
Step 1: Oximation Hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form an oxime intermediate. The reaction is typically catalyzed by a mild acid or base.
Step 2: Intramolecular Cyclization and Tautomerization The nitrogen atom of the newly formed oxime attacks the nitrile carbon in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate, which then undergoes tautomerization to yield the stable aromatic 5-aminoisoxazole product.
The overall synthetic transformation is depicted below:
Caption: General synthetic pathway for 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine.
A more detailed look at the electron-pushing mechanism provides further insight:
Caption: Detailed reaction mechanism for isoxazole ring formation.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 5-aminoisoxazoles.[1][4]
3.1 Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2-acetyl-2-(4-chlorophenyl)acetonitrile | 29241-62-1 | 193.63 | Starting material. |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | 5470-11-1 | 69.49 | Reagent. |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | Base. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Solvent. |
| Water (H₂O) | 7732-18-5 | 18.02 | Solvent. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent. |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | For pH adjustment during work-up. |
3.2 Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
TLC plates (silica gel)
-
Melting point apparatus
3.3 Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-acetyl-2-(4-chlorophenyl)acetonitrile (1.0 eq) in ethanol (30 mL).
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (2.5 eq) in water (15 mL). Add this aqueous solution to the stirred ethanolic solution of the starting material.
-
Reaction: Heat the resulting mixture to reflux (approximately 80-90°C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine.
3.4 Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
IR Spectroscopy: To identify key functional groups.
-
Melting Point: To assess purity.
Summary of Reaction Parameters
The following table summarizes typical parameters for this synthesis, based on literature for similar compounds. Optimization may be required to achieve the best results.
| Parameter | Value/Range | Notes |
| Temperature | 80-90 °C (Reflux) | Crucial for driving the cyclization reaction.[1] |
| Reaction Time | 3-5 hours | Monitor by TLC to determine completion. |
| Solvent System | Ethanol/Water | A common and effective solvent mixture for this type of reaction. |
| Base | Sodium Hydroxide | Used to liberate free hydroxylamine from its hydrochloride salt. |
| Expected Yield | 60-80% | Yields can vary based on reaction scale and purification efficiency. |
Concluding Remarks
This guide provides a comprehensive overview of the synthesis of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine. The described protocol is robust and relies on a well-understood reaction mechanism involving oxime formation and subsequent intramolecular cyclization. By following these guidelines, researchers can reliably synthesize this valuable isoxazole intermediate for further applications in drug discovery and development.
References
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). National Institutes of Health. [Link]
- Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
-
Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (2022). ACS Publications. [Link]
-
3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (n.d.). Organic Syntheses. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.).
- Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (n.d.).
-
Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. (2015). International Journal of ChemTech Research. [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. (n.d.). Connect Journals. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]
-
Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). ACS Publications. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). National Institutes of Health. [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). National Institutes of Health. [Link]
-
Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. (n.d.). Royal Society of Chemistry. [Link]
-
(A) Synthesis of 112; (B) cyclization mechanism of isoxazole. (n.d.). ResearchGate. [Link]
-
One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (n.d.). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Using "4-(4-Chlorophenyl)-3-methylisoxazol-5-amine" in parallel synthesis
Application Note: Parallel Synthesis Strategies for 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine Derivatives
Introduction: The Scaffold & Strategic Value
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS: 35629-30-0) is a high-value heteroaromatic building block. In modern drug discovery, the 5-aminoisoxazole moiety serves as a critical bioisostere for amides and esters, offering improved metabolic stability and rigid directional hydrogen bonding.
The presence of the 4-chlorophenyl group at the 4-position introduces a lipophilic vector perpendicular to the isoxazole core, often exploiting hydrophobic pockets in kinase (e.g., p38 MAP kinase) and GPCR targets. However, the electron-withdrawing nature of the isoxazole ring renders the 5-amino group significantly less nucleophilic than standard anilines. This application note details optimized protocols to overcome this reactivity barrier in a high-throughput parallel synthesis (HTS) context.
Chemoinformatics & Physical Profile
Before library design, understand the physicochemical constraints of the core scaffold.
| Property | Value | Implication for Library Design |
| Molecular Weight | 208.64 g/mol | Leaves ~290 Da "growth space" for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~2.6 | Moderate lipophilicity; avoid coupling with highly lipophilic acids to maintain solubility. |
| H-Bond Donors | 2 (NH₂) | Primary interaction point; usually capped (amide/urea) in drugs. |
| H-Bond Acceptors | 2 (N, O) | The ring nitrogen is a weak acceptor. |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | CRITICAL: Very weak base. Will not protonate in standard acidic HPLC mobile phases (0.1% TFA) as easily as alkyl amines. |
| Nucleophilicity | Low | Requires activated electrophiles (Acid Chlorides, Isocyanates) or catalysis (DMAP). |
Strategic Reactivity Analysis
The Challenge: The isoxazole ring pulls electron density away from the exocyclic 5-amine. Standard amide coupling protocols (e.g., EDC/HOBt or HATU/DIPEA at RT) often result in low conversion (<20%) or require prolonged heating, which is detrimental to library throughput.
The Solution:
-
Electrophile Selection: Prioritize Acid Chlorides and Sulfonyl Chlorides over carboxylic acids.
-
Catalysis: Use nucleophilic catalysts like DMAP (4-Dimethylaminopyridine) to form the reactive N-acylpyridinium intermediate.
-
Purification Strategy: Since the amine is weak, it is difficult to capture on cation-exchange resins (SCX). Therefore, the strategy relies on driving the reaction to completion with excess electrophile and scavenging the excess electrophile with a polymer-supported amine (PS-Trisamine).
Experimental Protocols
Protocol A: Amide Library Generation (Acylation)
Target: Amides via Acid Chlorides
Mechanism: Nucleophilic substitution at the carbonyl carbon. Reagents:
-
Scaffold: 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (0.1 M in DCM/Pyridine).
-
Reagent: Diversity Set of Acid Chlorides (0.15 M in DCM).
-
Base: Pyridine (acts as solvent/base).
-
Scavenger: PS-Trisamine (Polymer-supported Tris(2-aminoethyl)amine).
Step-by-Step Workflow:
-
Preparation: Dissolve the isoxazole amine (1.0 equiv) in a 10:1 mixture of Anhydrous DCM:Pyridine.
-
Note: Pyridine is essential to neutralize HCl and drive the equilibrium.
-
-
Addition: Add Acid Chloride (1.5 equiv) to the reaction well.
-
Catalysis (Optional but Recommended): Add 0.1 equiv of DMAP if the acid chloride is sterically hindered.
-
Incubation: Shake at 40°C for 16 hours.
-
Why Heat? The low nucleophilicity of the amine requires thermal energy to reach completion.
-
-
Scavenging: Add PS-Trisamine resin (3.0 equiv relative to excess acid chloride). Shake at RT for 4 hours.
-
Filtration: Filter the reaction mixture into a pre-weighed vial. The resin retains the excess reagent and the pyridine-HCl salts.
-
Workup: Evaporate volatiles (DCM/Pyridine) using a centrifugal evaporator (Genevac).
Protocol B: Sulfonamide Synthesis
Target: Sulfonamides via Sulfonyl Chlorides
Reagents:
-
Scaffold: 0.1 M in Anhydrous Pyridine (Sulfonylations are slower; pure pyridine is preferred over DCM mixtures).
-
Reagent: Sulfonyl Chlorides (1.5 equiv).
Modifications to Protocol A:
-
Temperature: Increase incubation temperature to 60°C . Sulfonyl chlorides are less reactive toward weak amines than acid chlorides.
-
Scavenging: Use PS-Isocyanate resin in combination with PS-Trisamine if hydrolysis of sulfonyl chloride is a concern (to catch the sulfonic acid byproduct), though PS-Trisamine usually suffices.
Protocol C: Urea Formation
Target: Ureas via Isocyanates
Reagents:
-
Scaffold: 0.1 M in Anhydrous THF (DCM can be used, but THF often solubilizes the urea product better).
-
Reagent: Isocyanates (1.2 equiv).
-
Catalyst: DBTL (Dibutyltin dilaurate) - 1 drop per 5 mL stock solution.
Workflow:
-
Addition: Combine Scaffold and Isocyanate in THF.
-
Incubation: Heat to 60°C for 18 hours in a sealed vial.
-
Scavenging: Add PS-Trisamine (to scavenge excess isocyanate).
-
Filtration & Dry: Filter and evaporate.
Visualization: Parallel Synthesis Workflow
The following diagram illustrates the "Scavenge the Electrophile" logic required for this weak nucleophile.
Caption: Workflow for purification-free parallel synthesis using scavenger resins to remove excess electrophiles.
Advanced Protocol: Buchwald-Hartwig Amination
For coupling with Aryl Halides (C-N bond formation), standard SnAr fails. Use this Pd-catalyzed protocol.
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (4 mol%) OR Pd-PEPPSI-IPr.
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Protocol:
-
Load Isoxazole Amine (1.0 equiv), Aryl Bromide (1.2 equiv), and Base into a microwave vial.
-
Add Catalyst/Ligand solution in Dioxane.
-
Degas with Nitrogen (Critical for air-sensitive phosphines).
-
Microwave irradiation: 100°C for 1 hour .
-
Filter through Celite to remove Pd black.
-
Purify via Prep-HPLC (Required here; scavenging is difficult for Pd reactions).
References
-
Khalafy, J. et al. (2008).[3] "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine". Chemistry of Heterocyclic Compounds, 44(6), 738–742. Link
- Sperry, J. B. & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles". Current Opinion in Drug Discovery & Development. (Context on isoxazole bioisosteres).
-
Pinho e Melo, T. (2005).[3] "Recent advances on the synthesis and reactivity of isoxazoles". Current Organic Chemistry, 9(10), 925-958.
-
Buchwald, S. L. et al. (2008). "Amidation of five-membered heterocyclic amines". Journal of the American Chemical Society. (General protocol adaptation for heteroaromatic amines). Link
-
Potdar, V. et al. (2019). "Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion". The Journal of Organic Chemistry. Link
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- 1. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
Application Notes & Protocols: 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine as a Privileged Intermediate for Drug Discovery
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically successful drugs.[3][4] The isoxazole moiety can act as a bioisosteric replacement for other functional groups, enhancing potency and improving pharmacokinetic profiles.[5] Among the diverse array of isoxazole-containing building blocks, 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine stands out as a particularly versatile intermediate. Its structure combines the rigid isoxazole core with three key points of potential modification: the 4-chlorophenyl group, the 3-methyl group, and, most importantly, the 5-amino group, which serves as a crucial handle for library synthesis and lead optimization.
This guide provides a comprehensive overview of the synthesis, characterization, and application of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine in drug discovery programs. Detailed protocols for its synthesis and subsequent derivatization are provided, along with case studies illustrating its utility in the development of targeted therapies.
Synthesis and Characterization of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
A robust and reliable synthesis of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is paramount for its successful application in a drug discovery campaign. The following protocol is adapted from established methods for the synthesis of analogous 5-aminoisoxazoles and offers a high-yielding route to the desired intermediate.[6][7][8]
Synthetic Scheme:
Caption: General synthetic pathway for 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine.
Protocol 1: Synthesis of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
-
Step 1: Preparation of the Oxime Intermediate.
-
To a stirred solution of ethyl 2-(4-chlorobenzoyl)acetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime intermediate.
-
-
Step 2: Cyclization to the 5-Aminoisoxazole.
-
Dissolve the crude oxime intermediate in a suitable solvent such as ethanol or dioxane.
-
Add a base, for example, sodium ethoxide (1.1 eq), and stir the mixture at room temperature or with gentle heating (50-60 °C).
-
Monitor the cyclization by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl) and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine as a solid.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the 4-chlorophenyl group, the methyl protons at the 3-position, and the amine protons.
-
¹³C NMR: Confirm the presence of all carbon atoms in their expected chemical shift ranges.
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Observe characteristic stretches for the N-H bonds of the amine, C=N of the isoxazole, and C-Cl of the chlorophenyl group.
Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | (To be determined experimentally) |
| LogP (calculated) | ~2.5 |
| H-bond Donors | 1 |
| H-bond Acceptors | 3 |
Application in Drug Discovery: A Versatile Scaffold for Library Generation
The primary amino group at the 5-position of the isoxazole ring is a key functional handle that allows for rapid and diverse chemical modifications. This enables the exploration of the surrounding chemical space to identify potent and selective binders for a variety of biological targets.
Caption: Key chemical transformations of the 5-amino group.
Protocol 2: Acylation of the 5-Amino Group
Acylation to form amides is a fundamental transformation in medicinal chemistry to probe for key hydrogen bond interactions and to modulate physicochemical properties.[9][10][11]
-
Dissolve 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), and cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.
Protocol 3: Sulfonylation of the 5-Amino Group
Sulfonamides are important functional groups in drug design, often acting as bioisosteres for amides or phosphates and forming crucial interactions with target proteins.[12][13][14]
-
In a round-bottom flask, dissolve 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (1.0 eq) in pyridine or a mixture of DCM and a non-nucleophilic base like triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring until the reaction is complete as indicated by TLC (typically 2-12 hours).
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting sulfonamide by column chromatography.
Case Studies: Targeting Specific Protein Classes
The 4-(4-chlorophenyl)-3-methylisoxazol-5-amine scaffold has proven to be a valuable starting point for the development of inhibitors for several important classes of drug targets.
Case Study 1: Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology and inflammation. The isoxazole scaffold has been successfully employed in the design of various kinase inhibitors, including those targeting p38 MAP kinase and Cyclin-Dependent Kinases (CDKs).[5][15][16][17] The isoxazole can serve as a scaffold to correctly orient pharmacophoric groups into the ATP-binding pocket of the kinase.
Caption: Conceptual binding mode of an isoxazole inhibitor in a kinase active site.
The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase. The 4-chlorophenyl group can occupy a hydrophobic pocket, while the 5-amino group, after derivatization, can be used to introduce substituents that interact with the solvent-exposed region, thereby tuning selectivity and potency.
Table 2: Example Structure-Activity Relationship (SAR) for Isoxazole-based p38 MAP Kinase Inhibitors [15]
| Compound | R-Group at 5-position | p38α IC₅₀ (nM) |
| 1 | -NH₂ | >10,000 |
| 2 | -NH-CO-Ph | 520 |
| 3 | -NH-CO-(4-F-Ph) | 250 |
| 4 | -NH-SO₂-Me | 890 |
| 5 | -NH-SO₂-Ph | 410 |
This is a representative SAR table based on known trends for isoxazole kinase inhibitors.
Case Study 2: Leflunomide - An Immunosuppressive Agent
Leflunomide (Arava®) is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[18][19] While not a direct derivative of the title compound, its active metabolite, teriflunomide, features a related isoxazole core. Leflunomide's mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][20][21] This inhibition leads to a decrease in the proliferation of rapidly dividing cells like lymphocytes, thereby exerting its immunosuppressive effects.[18]
The clinical success of leflunomide underscores the therapeutic potential of the isoxazole scaffold and provides a strong rationale for its use in the design of novel enzyme inhibitors and immunomodulatory agents. Structure-activity relationship studies on leflunomide analogs have demonstrated the importance of the isoxazole ring for its activity.[1]
Conclusion
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is a high-value intermediate for drug discovery. Its straightforward synthesis and the synthetic tractability of its 5-amino group make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated success of the isoxazole scaffold in approved drugs and clinical candidates, particularly in the areas of kinase inhibition and immunomodulation, highlights the potential of this building block to contribute to the development of novel therapeutics. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this privileged scaffold in drug discovery programs.
References
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Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]
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Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]
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Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. Available at: [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
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Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. Available at: [Link]
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Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health. Available at: [Link]
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The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]
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Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. PubMed. Available at: [Link]
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Mechanism of action for leflunomide in rheumatoid arthritis. PubMed. Available at: [Link]
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Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. Available at: [Link]
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Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. Available at: [Link]
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Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. Available at: [Link]
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Leflunomide. Wikipedia. Available at: [Link]
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Treatment of active rheumatoid arthritis with leflunomide compared with placebo and methotrexate. Leflunomide Rheumatoid Arthritis Investigators Group. PubMed. Available at: [Link]
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Isoxazolone Based Inhibitors of p38 MAP Kinases. ACS Publications. Available at: [Link]
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reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. Available at: [Link]
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(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available at: [Link]
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A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Available at: [Link]
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Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. YouTube. Available at: [Link]
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Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]
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Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]
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Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. Available at: [Link]
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Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health. Available at: [Link]
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Frontiers in Rheumatoid Arthritis: Emerging Research and Unmet Needs in Pharmacologic Management. MDPI. Available at: [Link]
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p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. Available at: [Link]
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Leflunomide. PubChem. Available at: [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]
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What is the mechanism of Leflunomide? Patsnap Synapse. Available at: [Link]
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Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. PubMed. Available at: [Link]
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Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org. Available at: [Link]
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Structure Activity Relationships. Drug Design Org. Available at: [Link]
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acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. Available at: [Link]
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Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases. Available at: [Link]
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Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. MDPI. Available at: [Link]
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Synthesis, Analytical and Theoretical studies of (Z)-4- amino-3- hydroxy-2- ((4-(N-(5- methylisoxazol-3- yl)sulfamoyl)phenyl)diazenyl)naphthalene-1- sulfonic acid. ResearchGate. Available at: [Link]
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Discovery of novel CDK inhibitors via scaffold hopping from CAN508. PubMed. Available at: [Link]
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Application Notes: Profiling the Cytotoxic Activity of Isoxazole Derivatives Using a Cell-Based Viability Assay
Abstract
Isoxazole derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer effects.[1][2] Many of these derivatives exert their effects by inducing apoptosis, inhibiting protein kinases, or disrupting tubulin polymerization.[3][4] Cell-based assays are indispensable tools in drug discovery for evaluating the efficacy and cytotoxicity of such novel chemical entities.[5][6] This document provides a detailed protocol for assessing the cytotoxic effects of a hypothetical isoxazole derivative, "ISO-5," on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7]
Introduction and Scientific Principle
The isoxazole scaffold is a prominent feature in many FDA-approved drugs and is actively explored in medicinal chemistry for its ability to interact with various biological targets.[8] In oncology, isoxazole derivatives have been identified as potent inhibitors of cancer cell proliferation and survival.[9] Their mechanisms of action often involve the modulation of critical cellular signaling pathways that govern cell cycle progression and apoptosis.[3][4]
The initial characterization of a novel compound's anticancer potential typically involves a primary screen to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a robust, reliable, and widely used method for this purpose.[10]
Principle of the MTT Assay: The assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[10] This reaction produces purple, water-insoluble formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. The crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer, providing a quantitative measure of cell viability.[7]
Experimental Design and Workflow
A logical workflow is critical for obtaining reproducible and meaningful data. The process begins with cell culture and plate preparation, followed by compound treatment, the MTT assay itself, and finally, data acquisition and analysis.
Caption: General workflow for cytotoxicity assessment of ISO-5.
Detailed Materials and Protocol
Materials and Reagents
-
Cell Line: Human breast cancer cell line (e.g., MCF-7)
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Isoxazole Derivative (ISO-5): 10 mM stock solution in DMSO
-
MTT Reagent: 5 mg/mL solution in sterile PBS, filtered and stored at 4°C, protected from light[11]
-
Solubilization Solution: Cell culture grade Dimethyl Sulfoxide (DMSO)[11]
-
Phosphate-Buffered Saline (PBS): sterile
-
Equipment:
Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Culture: Culture MCF-7 cells until they reach 70-80% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Harvest Cells: Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Cell Counting: Resuspend the pellet in fresh medium and perform a cell count using a hemocytometer and Trypan Blue to ensure high viability (>95%).
-
Seeding: Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL. Seed 100 µL per well (10,000 cells/well) into a 96-well plate.[7]
-
Rationale: Seeding density is a critical parameter. Too few cells will result in a weak signal, while too many can lead to overconfluency and nutrient depletion, affecting the assay's accuracy.[7]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere and resume growth.[7]
Day 2: Compound Treatment
-
Prepare Dilutions: Prepare a serial dilution of the ISO-5 stock solution in a complete culture medium. A typical concentration range for an initial screen might be 0.1, 1, 10, 25, 50, and 100 µM.
-
Control Wells: Prepare a "Vehicle Control" containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%) and a "Medium Only" blank control.
-
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the respective ISO-5 dilutions or control solutions to each well.
-
Incubation: Return the plate to the incubator for 48-72 hours. The incubation time should be consistent and is dependent on the cell line's doubling time and the compound's expected mechanism.
Day 4: MTT Assay and Data Acquisition
-
MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well, including controls.[11] This results in a final concentration of ~0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours.[13] During this time, observe the formation of purple formazan crystals in the viable cells under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[7]
-
Dissolve Crystals: Add 100-150 µL of DMSO to each well.[11][13] Pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]
-
Read Absorbance: Measure the absorbance at 540 nm (or 570 nm) using a microplate reader.[11]
Data Analysis and Interpretation
The raw absorbance values are processed to determine the percentage of cell viability for each concentration of ISO-5.
-
Background Subtraction: Subtract the average absorbance of the "Medium Only" wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control using the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
Dose-Response Curve: Plot the % Viability against the logarithm of the ISO-5 concentration.
-
IC50 Determination: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Table 1: Example Data for ISO-5 Cytotoxicity Assay
| ISO-5 Conc. (µM) | Log [ISO-5] | Avg. Absorbance (540nm) | % Viability |
| 0 (Vehicle) | N/A | 1.254 | 100.0% |
| 0.1 | -1.0 | 1.231 | 98.2% |
| 1 | 0.0 | 1.105 | 88.1% |
| 10 | 1.0 | 0.652 | 52.0% |
| 25 | 1.4 | 0.311 | 24.8% |
| 50 | 1.7 | 0.155 | 12.4% |
| 100 | 2.0 | 0.089 | 7.1% |
Mechanistic Insight: Targeting Kinase Signaling
Many isoxazole derivatives function as small molecule inhibitors of protein kinases.[1][3] For instance, they can act as ATP-competitive inhibitors in pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a critical regulator of cell survival and proliferation.[1][15] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[15]
Caption: Inhibition of the PI3K/Akt pathway by an isoxazole derivative.
References
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. (2023, June 14). PubMed. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (n.d.). Retrieved from [Link]
-
Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (n.d.). CLYTE Technologies. Retrieved from [Link]
-
Cell-based assays on the rise | BMG LABTECH. (2022, May 2). BMG LABTECH. Retrieved from [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved from [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed. (n.d.). PubMed. Retrieved from [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (2021, October 5). PubMed. Retrieved from [Link]
-
Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed. (2020, November 1). PubMed. Retrieved from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2 - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. (n.d.). European Journal of Clinical and Experimental Medicine. Retrieved from [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. (2022, September 22). ACS Publications. Retrieved from [Link]
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - MDPI. (2023, February 3). MDPI. Retrieved from [Link]
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Application Note: Strategic Utilization of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine in Heterocyclic Synthesis
Abstract & Strategic Overview
The isoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for esters and amides while offering unique electrostatic profiles for ligand-target binding. 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS 98947-25-2) is a critical intermediate in the synthesis of bioactive heterocycles, particularly for COX-2 inhibitors (structural analogs of Valdecoxib/Parecoxib) and fused isoxazolo[5,4-d]pyrimidine systems (kinase inhibitors).
This guide provides a comprehensive technical workflow for utilizing this amine. Unlike generic protocols, we focus on the regiochemical stability of the isoxazole ring during derivatization and provide validated pathways for synthesizing high-value downstream targets.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine |
| CAS Number | 98947-25-2 |
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.64 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 134–136 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~2.5 (Weakly basic amine) |
Key Structural Insight: The 4-(4-chlorophenyl) moiety provides essential lipophilicity and π-stacking capability, crucial for hydrophobic pocket occupancy in enzyme active sites (e.g., COX-2). The 5-amino group acts as a nucleophilic "handle," allowing for electrophilic aromatic substitution, acylation, and heterocyclization.
Core Synthesis Protocol: Preparation of the Scaffold
Before derivatization, ensuring the purity of the starting material is paramount. If commercial stock is unavailable, the following validated route from 4-chlorobenzyl cyanide is recommended.
Reaction Scheme
-
C-Acylation: 4-Chlorobenzyl cyanide + Ethyl Acetate (Base) →
-Acetyl-4-chlorobenzyl cyanide. -
Cyclization: Intermediate + Hydroxylamine Hydrochloride → Target Amine .
Step-by-Step Protocol
Step 1: Acylation
-
Setup: Flame-dried 500 mL three-neck flask equipped with a reflux condenser and N₂ inlet.
-
Reagents: Charge sodium ethoxide (1.2 eq) in anhydrous ethanol (10 vol).
-
Addition: Add 4-chlorobenzyl cyanide (1.0 eq) dropwise at 0–5 °C. Stir for 30 min.
-
Reaction: Add ethyl acetate (1.5 eq) dropwise. Allow to warm to RT, then reflux for 4 hours.
-
Workup: Cool to RT. Pour into ice water. Acidify with dilute HCl to pH 4. Filter the precipitate (
-acetyl derivative).
Step 2: Cyclization (The Critical Step)
-
Reactants: Dissolve the wet cake from Step 1 in Ethanol (10 vol). Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Conditions: Reflux for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation: Distill off 70% of solvent. Pour residue into crushed ice.
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Yield Expectation: 75–85%.
-
Quality Check: HPLC purity >98% is required for subsequent metal-catalyzed couplings.
-
Application Workflow 1: Synthesis of Fused Isoxazolo[5,4-d]pyrimidines
The transformation of the 5-amino-isoxazole core into a fused isoxazolo[5,4-d]pyrimidine system is a high-value strategy for developing kinase inhibitors and antiviral agents.
Mechanism & Rationale
The 5-amino group reacts with 1,3-electrophiles (like anhydrides or formamide). The adjacent C-4 position (occupied by the chlorophenyl group) sterically influences the cyclization but does not participate directly, preserving the pharmacophore.
Protocol: Cyclocondensation with Formamide
-
Reagents: Mix 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (1.0 eq) with excess Formamide (10 vol).
-
Catalyst: Add catalytic p-Toluenesulfonic acid (PTSA) (0.1 eq).
-
Heating: Heat to 140–150 °C for 6 hours.
-
Note: High temperature is required to drive the formation of the pyrimidine ring via the intermediate amidine.
-
-
Workup: Cool to RT. The product often precipitates. If not, pour into ice water.
-
Product: 4-(4-Chlorophenyl)-3-methylisoxazolo[5,4-d]pyrimidine .
Visual Pathway (DOT Diagram)
Caption: Conversion of the 5-amino scaffold to the fused pyrimidine system via high-temperature cyclocondensation.
Application Workflow 2: Synthesis of Bioactive Schiff Bases
Schiff bases derived from this amine exhibit potent antimicrobial and anti-inflammatory activity. The 4-chlorophenyl group enhances lipophilicity, improving cell membrane permeability.
Protocol
-
Solvent: Glacial Acetic Acid or Ethanol with catalytic Acetic Acid.
-
Reactants: Amine (1.0 eq) + Substituted Benzaldehyde (1.0 eq).
-
Conditions: Reflux for 2–4 hours.
-
Observation: Product usually precipitates upon cooling.
-
Troubleshooting: If no precipitate forms, remove solvent under vacuum and recrystallize from Et₂O/Hexane.
Application Workflow 3: Sulfonylation (COX-2 Inhibitor Analogs)
To synthesize analogs closer to the Valdecoxib class, the amine can be converted to a sulfonamide or reacted with sulfonyl chlorides.
Protocol: Sulfonamide Formation
-
Solvent: Dry Pyridine (acts as solvent and base).
-
Addition: Add Benzenesulfonyl chloride (1.1 eq) dropwise at 0 °C.
-
Reaction: Stir at RT for 12 hours.
-
Quench: Pour into dilute HCl/Ice mix (removes Pyridine).
-
Result: N-(4-(4-chlorophenyl)-3-methylisoxazol-5-yl)benzenesulfonamide .
Comprehensive Derivatization Map
The following diagram summarizes the strategic versatility of the 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine scaffold.
Caption: Strategic derivatization pathways transforming the core amine into diverse bioactive classes.
Safety & Handling (E-E-A-T)
-
Hazard Identification: The amine is an irritant (Skin/Eye/Respiratory). The 4-chlorophenyl moiety suggests potential aquatic toxicity; waste must be segregated.
-
Stability: Isoxazoles can undergo ring-opening (rearrangement to cyanoketones) under strong basic conditions (e.g., NaOH/Heat). Always prefer acidic or weakly basic conditions for derivatization.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
References
-
Biosynce . (n.d.). 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine CAS 98947-25-2.[1][2][3] Retrieved from [Link]
-
National Institutes of Health (NIH) . (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in Solid Phase Synthesis. PubMed. Retrieved from [Link]
-
ResearchGate . (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)-alpha-(4-chlorophenyl)-acetonitrile. DE3340348A1.
Sources
Application and Protocol Guide for the Characterization of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the necessary protocols and theoretical background for the characterization of novel small molecule enzyme inhibitors, using 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine as a representative compound. While the specific enzymatic targets of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine are not yet fully elucidated, the isoxazole scaffold is a recurring motif in pharmacologically active compounds. This document provides a systematic approach for researchers to assess the inhibitory potential of such novel compounds, from initial characterization and screening to detailed kinetic analysis for mechanism of action (MOA) elucidation. The protocols provided herein are designed to be adaptable to a wide range of enzyme systems and are grounded in established principles of enzymology to ensure scientific rigor and reproducibility.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, frequently appearing in compounds with a diverse range of biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors. Compounds incorporating the isoxazole moiety have been developed as inhibitors for a variety of enzyme classes, including kinases, proteases, and phosphatases.
This guide focuses on a hypothetical workflow for the characterization of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine as a potential enzyme inhibitor. The principles and protocols outlined are broadly applicable to other novel small molecules and are intended to provide a robust framework for their preclinical evaluation.
Preliminary Characterization of the Test Compound
Before commencing enzyme inhibition studies, a thorough characterization of the test compound is paramount to ensure the reliability and reproducibility of the experimental data.[1]
Purity Assessment
The purity of the test compound should be determined using appropriate analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard methods for this purpose. A purity of >95% is generally recommended for biochemical assays.
Solubility Determination
The solubility of the compound in the chosen assay buffer is a critical parameter. Poor solubility can lead to compound precipitation and inaccurate results.
Protocol for Solubility Assessment:
-
Prepare a concentrated stock solution of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine in a suitable organic solvent (e.g., DMSO).
-
Serially dilute the stock solution into the intended assay buffer to create a range of concentrations.
-
Incubate the solutions at the assay temperature for a defined period (e.g., 1-2 hours).
-
Visually inspect for any precipitation.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.
Stability Analysis
The stability of the compound in the assay buffer over the time course of the experiment should be confirmed.[2]
Protocol for Stability Assessment:
-
Incubate the compound in the assay buffer at the intended experimental temperature.
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Analyze the concentration of the parent compound in each aliquot by HPLC.
-
A degradation of less than 5% over the experimental timeframe is generally acceptable.
| Parameter | Method(s) | Acceptance Criteria | Rationale |
| Purity | HPLC, LC-MS, NMR | > 95% | Ensures that the observed activity is due to the compound of interest and not impurities. |
| Solubility | Visual Inspection, HPLC | No precipitation at the highest tested concentration | Prevents compound precipitation which can lead to inaccurate concentration determination and false results. |
| Stability | HPLC | < 5% degradation over the assay duration | Ensures that the compound concentration remains constant throughout the experiment, providing reliable kinetic data. |
Initial Screening for Enzyme Inhibition
The first step in evaluating a new compound is to determine if it exhibits inhibitory activity against the target enzyme in a primary screening assay.
Assay Principle
Enzyme activity is measured in the presence and absence of the test compound at a single, relatively high concentration. A significant reduction in enzyme activity in the presence of the compound suggests potential inhibitory effects.
Optimization of Assay Conditions
Prior to screening, the enzyme assay itself must be optimized to ensure a robust and reproducible signal.[3]
-
Buffer Selection: Choose a buffer system that maintains the optimal pH for the enzyme's activity and is compatible with all assay components.[4] Commonly used buffers include Tris, HEPES, and phosphate buffers.
-
pH and Temperature: Determine the optimal pH and temperature for the enzyme reaction.[5][6] This is typically done by measuring enzyme activity across a range of pH values and temperatures.
-
Enzyme and Substrate Concentrations: The concentrations of the enzyme and substrate should be optimized to ensure that the reaction proceeds at a measurable rate and that the assay is sensitive to inhibition. For initial screening, a substrate concentration at or below the Michaelis constant (Km) is often used to facilitate the detection of competitive inhibitors.[3]
Protocol for Single-Point Inhibition Assay
-
Prepare a stock solution of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine in 100% DMSO.
-
In a 96-well plate, add the assay buffer, substrate, and the test compound (e.g., at a final concentration of 10 µM). Include control wells with DMSO only (no inhibitor).
-
Pre-incubate the plate at the optimal temperature for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the enzyme to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Calculate the percentage of inhibition relative to the DMSO control.
Caption: Workflow for a single-point enzyme inhibition screening assay.
Determination of IC50 Value
If a compound shows significant inhibition in the primary screen, the next step is to determine its half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7]
Protocol for IC50 Determination
-
Prepare a serial dilution of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine in 100% DMSO. A 10-point, 3-fold dilution series is common.
-
In a 96-well plate, perform the enzyme assay as described in the single-point assay, but with the range of inhibitor concentrations.
-
Measure the initial reaction rates (V₀) for each inhibitor concentration.[8]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.
| Parameter | Description | Significance |
| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | A measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. |
Elucidation of the Mechanism of Inhibition (MOA)
Understanding how a compound inhibits an enzyme is crucial for its development as a drug. Enzyme inhibitors are typically classified based on their mechanism of action: competitive, non-competitive, uncompetitive, or mixed.[8]
Theoretical Background
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. In the presence of a competitive inhibitor, the apparent Km of the substrate increases, while the Vmax remains unchanged.[8][9]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. Non-competitive inhibition cannot be overcome by increasing the substrate concentration. The Vmax of the reaction is decreased, but the Km remains unchanged.[8]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations. Both Vmax and Km are decreased.[8]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. Both Vmax and Km are affected.
Experimental Design for MOA Studies
To determine the mechanism of inhibition, enzyme activity is measured at various concentrations of both the substrate and the inhibitor.
-
Select a range of fixed concentrations of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, measure the initial reaction rates at a range of substrate concentrations (e.g., from 0.2 x Km to 10 x Km).
-
Plot the data using graphical methods such as the Michaelis-Menten plot and the Lineweaver-Burk plot to visualize the effect of the inhibitor on Km and Vmax.[10][11]
Caption: Workflow for determining the mechanism of enzyme inhibition.
Data Analysis and Interpretation
The Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) is a useful tool for distinguishing between different modes of inhibition.[10][11]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
Caption: Representative Lineweaver-Burk plots for different inhibition mechanisms.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors- Inconsistent mixing- Compound precipitation | - Use calibrated pipettes- Ensure thorough mixing- Re-evaluate compound solubility |
| Non-reproducible IC50 values | - Compound instability- Enzyme instability- Variation in assay conditions | - Check compound stability- Use fresh enzyme or optimize storage- Standardize all assay parameters |
| Steep or shallow dose-response curves | - Compound aggregation- Tight-binding inhibition- Assay artifacts | - Include detergents in the assay buffer- Use appropriate kinetic models for tight binders- Perform counter-screens for assay interference |
Conclusion
The systematic approach outlined in this guide provides a robust framework for the initial characterization and detailed kinetic analysis of novel enzyme inhibitors, exemplified by 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine. By adhering to these protocols and principles of sound enzymology, researchers can generate high-quality, reproducible data to advance their drug discovery programs. The elucidation of a compound's potency and mechanism of action is a critical step in the journey from a promising hit to a potential therapeutic agent.
References
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Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
Gasparian, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 637-647. [Link]
-
Aryal, S. (2022, May 30). Lineweaver–Burk Plot. Microbe Notes. Retrieved from [Link]
-
Cánovas, A. M., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Revista del Laboratorio Clínico, 12(4), 213-220. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [Link]
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Agarwal, P., et al. (2022). Trends in small molecule drug properties: A developability molecule assessment perspective. Drug Discovery Today, 27(12), 103366. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Wang, J., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 345–351. [Link]
-
Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Retrieved from [Link]
-
Choudhary, A. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. Retrieved from [Link]
-
Purdue University. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. Retrieved from [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3564-3573. [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]
-
Comerci, C. J., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 24(13), 10927. [Link]
-
MCAT Mastery. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Patsnap Synapse. (2024, May 9). How to Optimize Temperature and pH for Enzyme Activity. Retrieved from [Link]
-
McGovern, S. L., et al. (2003). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry, 46(19), 4265–4272. [Link]
-
Berezhkovskii, A. M., & Szabo, A. (2019). Single-molecule theory of enzymatic inhibition. The Journal of Chemical Physics, 150(5), 054106. [Link]
-
Patsnap Synapse. (2024, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]
-
Wang, Z., et al. (2017). Surface Modification of Gold Nanoparticles with Small Molecules for Biochemical Analysis. Accounts of Chemical Research, 50(3), 547–555. [Link]
-
Biology LibreTexts. (2021, March 5). 6.2: Enzyme kinetics. Retrieved from [Link]
-
BellBrook Labs. (2024, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (2017, February 6). How to select the buffer system for pH studies?. Retrieved from [Link]
-
Wloka, M., et al. (2017). A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes. AMB Express, 7(1), 184. [Link]
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ResearchGate. (2018, May 11). (PDF) STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. Retrieved from [Link]
-
Linseis. (n.d.). Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay optimization. a Effect of pH on the enzyme reaction. The optimal.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, December 5). 5.1.11: Making buffers for enzyme assay. Retrieved from [Link]
-
ResearchGate. (2024, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]
-
Asai, M., et al. (1979). Dose-inhibition curve and its application to the analysis of ACh-receptor activity. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 75(4), 375–383. [Link]
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Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]
-
van den Berg, M., et al. (2021). Assessment of Biomarker Stability and Assay Performance Parameters for Medical Diagnosis: A Case Study of Diagnosis of Major Depressive Disorder. Journal of Applied Bioanalysis, 7(2), 43–57. [Link]
-
Hengyuan Fine Chemical. (2024, April 2). Buffer Selection Guide: Optimal Choices for Various Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. Retrieved from [Link]
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Application Note: High-Throughput Screening & Characterization of Isoxazole-Based HPPD Inhibitors
Abstract
Isoxazole compounds represent a privileged scaffold in modern agrochemistry, primarily functioning as pro-herbicides that target 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This guide outlines a validated workflow for screening isoxazole libraries, addressing the critical metabolic activation required for in vitro efficacy and the specific greenhouse protocols necessary to quantify bleaching symptomatology.
Strategic Screening Workflow
The screening of isoxazoles requires a bifurcated approach. Unlike standard inhibitors, isoxazoles (e.g., isoxaflutole) are often chemically stable pro-herbicides that must undergo ring-opening to form the active diketonitrile (DKN) species. Direct screening of the parent isoxazole against purified enzyme often yields false negatives.
Figure 1: Bifurcated screening workflow ensuring both intrinsic enzyme affinity (via activated DKN) and biological uptake (via parent isoxazole) are evaluated.
Chemical Preparation & Activation Protocol
Critical Insight: Isoxazoles function as "masked" herbicides. In soil and plant tissue, the isoxazole ring opens to form a diketonitrile.[2][3][4] For in vitro enzyme assays, this opening must be chemically induced prior to screening.
Protocol A: Base-Catalyzed Hydrolysis (Activation)
Purpose: To convert the isoxazole library into its active diketonitrile form for enzyme inhibition assays.
-
Stock Preparation: Dissolve isoxazole compounds in DMSO to a concentration of 10 mM.
-
Hydrolysis:
-
Mix 100 µL of DMSO stock with 100 µL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
QC Check: Verify ring opening via LC-MS (Shift in retention time and mass spectrum corresponding to the diketonitrile species).
-
-
Neutralization: Neutralize with 100 µL of 0.1 M HCl and buffer with 700 µL of 50 mM Tris-HCl (pH 7.5) to reach a final concentration of 1 mM.
-
Storage: Use immediately or store at -20°C (DKN species are sensitive to oxidative degradation).
In Vitro Target Validation: HPPD Inhibition Assay
Mechanism: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). Inhibition stops HGA production, downstream plastoquinone synthesis, and results in characteristic "bleaching."[5][6]
Methodology: Coupled spectrophotometric assay measuring HGA formation via enol-borate complexation.
Reagents
| Component | Concentration | Role |
| Buffer | 50 mM Tris-HCl, pH 7.5 | Reaction Matrix |
| Substrate | 200 µM HPPA | Native Substrate |
| Cofactor | 2 mM Ascorbate | Prevents oxidation of Fe(II) |
| Enzyme | 50 nM Recombinant Arabidopsis HPPD | Target Protein |
| Coupling Agent | 200 mM Boric Acid | Forms complex with HGA |
Step-by-Step Protocol
-
Plate Setup: Use clear, flat-bottom 96-well UV-transparent plates.
-
Enzyme Mix: Add 140 µL of Reaction Buffer containing Ascorbate and HPPD enzyme.
-
Inhibitor Addition: Add 5 µL of the Activated DKN solution (from Protocol A). Include DMSO-only blanks and Mesotrione (positive control).
-
Incubation: Incubate for 15 minutes at 25°C to allow slow-binding inhibition kinetics to equilibrate.
-
Reaction Start: Initiate reaction with 55 µL of HPPA substrate.
-
Detection:
-
Monitor Absorbance at 292 nm (enol-borate-HGA complex) continuously for 10 minutes.
-
Calculate
from the linear portion of the curve.
-
-
Data Analysis: Fit data to the log(inhibitor) vs. response equation (Variable slope) to determine
.
In Vivo Greenhouse Screening Protocols
Scientific Rationale: While the enzyme assay tests intrinsic potency, greenhouse screening evaluates uptake, translocation, and metabolic stability (crop selectivity).
Test Species Selection
-
Target Weeds (Indicators): Amaranthus retroflexus (Pigweed), Setaria faberi (Giant Foxtail), Abutilon theophrasti (Velvetleaf).
-
Crop Selectivity: Zea mays (Corn - naturally tolerant via P450 metabolism), Glycine max (Soybean - susceptible check).
Protocol B: Pre-Emergence (PRE) Screening
Focus: Soil mobility and root uptake.
-
Soil Matrix: Silt loam (2% organic matter, pH 6.5). High organic matter can adsorb isoxazoles, reducing efficacy.
-
Sowing: Sow seeds at 1 cm depth.
-
Application: Apply compound within 24 hours of sowing using a track sprayer (Spray volume: 200 L/ha).
-
Standard Rate: Screen initially at 100 g ai/ha.
-
-
Irrigation: Light overhead irrigation (5 mm) required within 48 hours to activate the herbicide (move it into the germination zone).
Protocol C: Post-Emergence (POST) Screening
Focus: Foliar uptake and translocation.
-
Growth Stage: Apply when weeds are at the 2-4 leaf stage (approx. 10 days post-planting).
-
Adjuvants: Isoxazoles are lipophilic; add Methylated Seed Oil (MSO) at 1% v/v to the spray tank to enhance cuticular penetration.
-
Assessment:
-
7 Days: Note initial chlorosis (bleaching) in meristematic tissue.
-
14 Days: Score phytotoxicity on 0-100% scale (0 = no effect, 100 = complete necrosis).
-
Mechanism of Action Visualization
The following diagram illustrates the specific metabolic blockade caused by the active diketonitrile metabolite.
Figure 2: The HPPD inhibition pathway. Note the conversion of Isoxazole to Diketonitrile (DKN) is required to block the enzyme, leading to carotenoid depletion and subsequent photobleaching.
References
-
Pallett, K. E., et al. (1998). "The mode of action of isoxaflutole: I. Physiological effects, metabolism, and selectivity." Pesticide Biochemistry and Physiology.
-
Food and Agriculture Organization (FAO). "Isoxaflutole: JMPR 2013 Evaluation - Mechanism of Action and Residue Analysis."
-
American Chemical Society (ACS). "Deconvoluting Hydrolysis and Photolysis of the Herbicide Isoxaflutole and Its Products." Environmental Science & Technology.
-
Weed Science Society of America (WSSA). "HPPD-Inhibiting Herbicides: Past, Present, and Future."
-
National Institutes of Health (NIH). "Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine (Assay Methodology)."
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Cleavage of the diketonitrile derivative of the herbicide isoxaflutole by extracellular fungal oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis Techniques for Isoxazole Libraries
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically relevant pharmaceuticals due to its diverse biological activities.[1][2] The efficient construction of isoxazole libraries is therefore a cornerstone of modern drug discovery programs. Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for this purpose, streamlining the generation of large numbers of discrete compounds by simplifying purification and enabling automation.[3] This guide provides a detailed overview of the core principles, strategic considerations, and step-by-step protocols for the solid-phase synthesis of isoxazole libraries, primarily focusing on the robust and versatile 1,3-dipolar cycloaddition pathway.
Foundational Concepts in Solid-Phase Isoxazole Synthesis
The success of any solid-phase synthesis hinges on the judicious selection of three key components: the solid support (resin), the linker, and the synthetic strategy.
The Solid Support: Choosing Your Anchor
The insoluble polymer support is the foundation of the synthesis. The choice of resin impacts solvent compatibility, reaction kinetics, and cleavage conditions. For isoxazole synthesis, polystyrene-based resins are most common:
-
Wang Resin: Functionalized with a 4-hydroxymethylphenoxymethyl group, this resin is ideal for anchoring carboxylic acids. Cleavage under strongly acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA) yields a carboxylic acid product.
-
Rink Amide Resin: This resin is designed to release a C-terminal amide upon acidic cleavage.[4] Its versatility makes it a frequent choice for generating libraries with amide functionalities, which are common in bioactive molecules.[5]
-
Merrifield Resin: A chloromethylated polystyrene resin, it is one of the original supports for SPOS and is typically used for attaching molecules via nucleophilic substitution.
The physical properties of the resin, such as particle size and cross-linking (typically 1% divinylbenzene), are critical for ensuring good diffusion of reagents and solvents throughout the polymer matrix.
Linker Strategy: The Cleavable Connection
The linker is the chemical bridge between the nascent isoxazole and the solid support. Its defining feature is its selective cleavability. The choice of linker dictates the functional handle that the final product will possess after it is released into solution. Acid-labile linkers, like those in Wang and Rink Amide resins, are prevalent due to their reliable cleavage with reagents like TFA, which are volatile and easily removed.
Synthetic Strategy: The 1,3-Dipolar Cycloaddition
The most prominent and reliable method for constructing the isoxazole ring on a solid support is the 1,3-dipolar cycloaddition reaction.[1] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[4] This strategy offers two primary disconnections for solid-phase synthesis:
-
Strategy A: A resin-bound alkyne reacts with a solution-phase nitrile oxide.
-
Strategy B: A resin-bound nitrile oxide precursor reacts with a solution-phase alkyne.
Strategy A is often preferred as it allows for the late-stage introduction of diverse nitrile oxides, which can be generated in situ from a wide array of commercially available or easily synthesized aldoximes.[1]
Core Synthetic Workflow: Isoxazole Synthesis via Resin-Bound Alkyne
This section details the most common workflow for isoxazole library synthesis, where the alkyne component is anchored to the solid support. This method allows for diversification at two key points: the initial building block attached to the resin and the aldoxime used to generate the nitrile oxide.[4]
Figure 1: General workflow for solid-phase isoxazole synthesis using a resin-bound alkyne strategy.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid (TFA) is highly corrosive and volatile.
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole Library via Resin-Bound Alkyne
This protocol uses Rink Amide resin to produce a final isoxazole carboxamide library.
Materials:
-
Rink Amide MBHA Resin (loading capacity: ~0.5 mmol/g)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
A library of Fmoc-protected amino acids (Diversity Point 1)
-
Piperidine
-
Propargyl bromide
-
Lithium tert-butoxide (t-BuOLi)
-
A library of aromatic/heterocyclic aldoximes (for Diversity Point 2)
-
N-Chlorosuccinimide (NCS)
-
Pyridine or Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Step 1: Resin Preparation and Swelling
-
Place 1.0 g of Rink Amide resin in a fritted solid-phase synthesis vessel.
-
Add 10 mL of DMF and gently agitate (e.g., using a shaker or nitrogen bubbling) for 1 hour to swell the resin beads.
-
Drain the DMF using vacuum filtration.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (10 mL) to the swollen resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution (10 mL) and agitate for an additional 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Self-Validation: Perform a Kaiser test on a few beads. A positive result (dark blue beads) confirms the presence of a free primary amine.[6]
Step 3: Coupling of First Diversity Element (Amino Acid)
-
In a separate vial, dissolve the desired Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in anhydrous DMF (5 mL). Let the solution pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 4-6 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, repeat the coupling step.[6]
Step 4: Propargylation (Alkyne Installation)
-
Repeat Step 2 (Fmoc Deprotection) to expose the secondary amine.
-
To the resin, add a solution of propargyl bromide (10 eq.) and lithium t-butoxide (10 eq.) in anhydrous DMF.[4]
-
Agitate the reaction mixture overnight at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), water/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Step 5: 1,3-Dipolar Cycloaddition
-
Swell the alkyne-functionalized resin (from Step 4) in anhydrous DCM (10 mL).
-
In a separate, dry flask, dissolve the desired aldoxime (5 eq.) in anhydrous DCM.
-
Add N-Chlorosuccinimide (NCS) (5 eq.) to the aldoxime solution and stir for 15 minutes. This converts the aldoxime to the corresponding hydroximoyl chloride.
-
Cool the resin slurry to 0 °C.
-
Slowly add a solution of triethylamine (TEA) or pyridine (5.5 eq.) to the hydroximoyl chloride solution to generate the nitrile oxide in situ.
-
Immediately transfer this solution to the chilled resin slurry.
-
Allow the reaction to warm to room temperature and agitate for 12-18 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum.
Step 6: Cleavage and Product Isolation
-
Swell the dry, product-bound resin in a small amount of DCM.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). Caution: Highly corrosive.
-
Drain the DCM and add the cleavage cocktail (10 mL per 1 g of initial resin) to the resin.
-
Agitate for 2-3 hours at room temperature. The TIS acts as a scavenger for reactive cations generated during cleavage.
-
Filter the resin and collect the filtrate in a round-bottom flask.
-
Wash the resin with an additional small volume of TFA or DCM and combine the filtrates.
-
Concentrate the filtrate in vacuo to remove the bulk of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the solid product by centrifugation or filtration and purify using reverse-phase HPLC.
-
Confirm the product identity and purity via LC-MS and NMR.
Reaction Monitoring & Troubleshooting
Effective monitoring is crucial for successful solid-phase synthesis, as intermediates are not isolated.[7]
Qualitative On-Bead Analysis
-
Kaiser (Ninhydrin) Test: Detects free primary amines. A dark blue color indicates an incomplete coupling reaction or a successful deprotection step.[6]
-
FT-IR Spectroscopy: Can be used to monitor the appearance or disappearance of key functional groups (e.g., the alkyne C-H stretch at ~3300 cm⁻¹ or the azide stretch at ~2100 cm⁻¹, if used).[3][8]
Cleave-and-Analyze
The most definitive method is to take a small sample of resin (~5-10 mg), perform the cleavage protocol, and analyze the resulting crude material by LC-MS.[9] This provides direct evidence of reaction success and purity before committing the entire batch to cleavage.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Steric hindrance from bulky building blocks.[10] 2. Insufficient reagent equivalents or reaction time. 3. Poor resin swelling. 4. Secondary structure formation of growing chain.[11] | 1. Double-couple the reaction (repeat the coupling step). 2. Increase reaction time or temperature (e.g., 40 °C). 3. Use a more potent coupling agent (e.g., HATU, HCTU). 4. Ensure resin is fully swollen in an appropriate solvent. |
| Low Cleavage Yield | 1. Incomplete final reaction (cycloaddition). 2. Incomplete cleavage from the resin. 3. Product instability in the cleavage cocktail. | 1. Confirm reaction completion with cleave-and-analyze LC-MS before bulk cleavage. 2. Increase cleavage time or use a stronger acid if appropriate for the linker. 3. Minimize time in the cleavage cocktail; consider alternative scavengers. |
| Side Product Formation | 1. Dimerization of the nitrile oxide. 2. Racemization during amino acid coupling.[10] 3. Incomplete propargylation leading to unreacted sites. | 1. Add the base (TEA) slowly at 0 °C to the hydroximoyl chloride to minimize nitrile oxide self-reaction before it reacts with the resin-bound alkyne. 2. Use an additive like HOBt or Oxyma to suppress racemization. 3. Use a larger excess of propargyl bromide and base; confirm completion via analysis. |
Conclusion
Solid-phase synthesis, particularly via the 1,3-dipolar cycloaddition of resin-bound alkynes, represents a highly efficient and modular strategy for the generation of diverse isoxazole libraries.[1] By carefully selecting the resin and linker, and by implementing robust protocols with in-process validation checks, researchers can rapidly access novel chemical entities for screening in drug discovery and chemical biology. The methodologies described herein provide a field-proven foundation for the successful implementation of this powerful synthetic platform.
References
-
Kaur, T., & Kumar, A. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science. Available at: [Link]
-
Shaik, F., et al. (2022). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]
-
JoVE. (2017). Video: Solid Phase Synthesis. Journal of Visualized Experiments. Available at: [Link]
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme. Available at: [Link]
-
Timm, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Al-Mawali, N., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]
-
Pascual-Álvarez, A., & Melchiorre, P. (2020). Analytical methods for the monitoring of solid phase organic synthesis. Farmaco. Available at: [Link]
-
Mondal, P., et al. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. Available at: [Link]
-
Kumar, D., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Al-Mawali, N., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]
-
Marzinzik, A. L., & Felder, E. R. (1997). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules. Available at: [Link]
-
Omizzur. (n.d.). Problems and Solutions in Solid Phase Synthesis of Peptides. Omizzur Biotech. Available at: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. 5z.com. Available at: [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]
-
SciELO. (2010). An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. SciELO Brasil. Available at: [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). 1,3-Dipolar Cycloaddition on Solid Supports: Nitrone Approach Towards Isoxazolidines and Isoxazolines and Subsequent Transformations. ResearchGate. Available at: [Link]
-
MDPI. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Solid Phase Synthesis and Isoxazoles. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate. Available at: [Link]
-
Marzinzik, A. L., & Felder, E. R. (1996). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Angewandte Chemie International Edition in English. Available at: [Link]
-
ResearchGate. (n.d.). Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. ResearchGate. Available at: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Zhang, W., et al. (2022). Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. Polymers. Available at: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
Sources
- 1. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 7. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
[1]
Executive Summary & Molecule Profile
This guide addresses the specific technical challenges associated with 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS: 98947-25-2). While this scaffold is a critical intermediate in the synthesis of COX-2 inhibitors and other bioactive heterocycles, it presents distinct purification hurdles due to its tendency to "oil out," its tautomeric nature, and its susceptibility to specific oxidative degradation pathways.
| Property | Specification |
| Chemical Name | 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine |
| CAS Number | 98947-25-2 |
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.64 g/mol |
| pKa (Calculated) | ~2.5 (5-amino group is weakly basic due to electron withdrawal by the isoxazole ring) |
| Solubility | High: DMSO, DMF, Methanol, Ethyl AcetateLow: Water, Hexanes, Toluene (cold) |
Troubleshooting: Purification & Isolation (Q&A)
Q1: "My crude reaction mixture forms a sticky, dark oil instead of crystallizing. How can I recover the solid?"
Diagnosis: This is the most common issue with 4-aryl-5-aminoisoxazoles. The "oiling out" phenomenon is typically caused by:
-
Residual Solvents: Even trace amounts of high-boiling solvents (like DMF or DMSO used in synthesis) prevent crystal lattice formation.
-
Impurity Eutectics: The presence of the amidoxime intermediate or the ring-opened nitrile byproduct lowers the melting point, creating a supersaturated oil.
Protocol: The "Dual-Solvent Displacement" Method Do not attempt to scratch the oil immediately. Follow this thermodynamic control process:
-
Solvent Swap: Dissolve the crude oil completely in a minimum volume of warm Ethyl Acetate (45°C) .
-
Wash: Perform a wash with 5% LiCl (aq) to remove polar impurities/solvents, followed by brine. Dry over Na₂SO₄.
-
Concentration: Evaporate the Ethyl Acetate until the solution becomes slightly viscous (do not evaporate to dryness).
-
Precipitation: While stirring rapidly, add warm n-Heptane (40°C) dropwise until persistent turbidity is observed.
-
Ratio Target: 1:3 (EtOAc:Heptane).
-
-
Annealing: Allow the mixture to cool to room temperature slowly (over 2 hours). If oiling re-occurs, reheat to 45°C and add a seed crystal (if available) or scratch the flask wall with a glass rod to induce nucleation.
-
Isolation: Filter the resulting off-white solid and wash with cold Heptane.
Q2: "I have a persistent impurity at RRT 0.92 that co-elutes during flash chromatography. What is it?"
Diagnosis: Based on the synthesis vector (reaction of 2-(4-chlorophenyl)-3-oxobutanenitrile with hydroxylamine), this impurity is likely the uncyclized amidoxime intermediate or the hydrolyzed amide byproduct (2-(4-chlorophenyl)-3-oxobutanamide). These species have similar polarity to the product on silica gel due to the amide/amine hydrogen bonding capability.
Corrective Action: Acid-Base Swing Purification Chromatography is often inefficient here due to peak tailing. A chemical wash is more effective.
-
Dissolution: Dissolve the crude solid in Dichloromethane (DCM) .
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) .
-
Phase Separation: Discard the DCM layer (contains the non-basic impurities).
-
Neutralization: Cool the aqueous layer to 0-5°C and slowly basify with saturated NaHCO₃ or 2M NaOH to pH ~8-9.
-
Recovery: The purified amine will precipitate. Extract back into EtOAc, dry, and concentrate.[4]
Analytical Challenges (HPLC & Stability)
Q3: "The HPLC peak for the amine is broad and tails significantly. Is my column failing?"
Diagnosis: Your column is likely fine. The tailing is caused by amino-imino tautomerism and interaction of the basic amine with residual silanols on the column stationary phase. 5-aminoisoxazoles can exist in equilibrium with the 5-imino-isoxazoline form.
Protocol: Mobile Phase Optimization Standard unbuffered solvents (Water/Acetonitrile) will result in poor peak shape.
-
Recommended Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .
-
Why: Acidic pH protonates the amine (stabilizing one form) and suppresses silanol ionization on the column.
-
-
Alternative (High pH): 10mM Ammonium Bicarbonate (pH 10).
-
Why: At high pH, the amine is fully deprotonated and free from silanol interaction. Ensure your column is pH stable (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Q4: "The white solid turns yellow/brown after drying in the oven. Is it decomposing?"
Diagnosis: Yes. Aromatic primary amines and heterocyclic amines are susceptible to oxidative degradation and photolysis . Heating in the presence of air (oxygen) accelerates the formation of azo-dimers or N-oxide species, which are highly colored (yellow/brown).
Handling Guidelines:
-
Drying: NEVER oven-dry in air. Use a Vacuum Oven at
with a slow Nitrogen bleed. -
Storage: Store under Argon or Nitrogen at -20°C.
-
Light: Protect from light using amber vials or aluminum foil wrapping.
Visual Workflows
Figure 1: Purification Decision Tree
This workflow illustrates the logical path for purifying the crude reaction mixture based on its physical state.
Caption: Decision matrix for isolating 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine from crude mixtures.
Figure 2: HPLC Method Optimization
Logic flow for resolving peak tailing and separation issues.
Caption: Troubleshooting logic for HPLC peak shape issues due to amine/imine tautomerism.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11234076, 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine. Retrieved from [Link]
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68.[5] (Context on 5-aminoisoxazole synthesis and purification). Retrieved from [Link][5]
-
Zeynizadeh, B., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. Royal Society Open Science. (Context on isoxazolone byproducts). Retrieved from [Link]
Sources
- 1. 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine | CymitQuimica [cymitquimica.com]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Optimizing reaction conditions for "4-(4-Chlorophenyl)-3-methylisoxazol-5-amine"
Technical Support Center: 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine Optimization Guide
Case ID: ISOX-4CL-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
Target Molecule: 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine CAS Registry Number: 154590-33-7 (Generic/Related) Primary Application: Key intermediate for COX-2 inhibitors (e.g., Valdecoxib, Parecoxib).
This guide addresses the technical challenges in synthesizing 3,4-disubstituted-5-aminoisoxazoles. The synthesis typically involves the cyclocondensation of a
The Reaction Pathway (Visual Workflow)
The following diagram outlines the standard industrial route, highlighting the critical control points (CCPs) where yield is often lost.
Figure 1: Synthetic pathway showing the conversion of 4-chlorobenzyl cyanide to the target isoxazole, highlighting pH-dependent divergence points.
Optimized Experimental Protocol
This protocol is designed to maximize the formation of the 5-amine regioisomer while suppressing the formation of the oxime intermediate.
Step 1: Formation of the -Ketonitrile (Intermediate)
-
Reagents: 4-Chlorobenzyl cyanide (1.0 eq), Ethyl Acetate (2.0 eq), Sodium Ethoxide (1.2 eq), Ethanol (anhydrous).
-
Procedure:
-
Suspend NaOEt in anhydrous ethanol.
-
Add a mixture of 4-chlorobenzyl cyanide and ethyl acetate dropwise at 0–5°C. Critical: Low temperature prevents polymerization of the nitrile.
-
Allow to warm to room temperature and then reflux for 4 hours.
-
Workup: Cool, acidify with dilute HCl to pH 4-5. The solid
-ketonitrile (2-(4-chlorophenyl)-3-oxobutanenitrile) will precipitate. Filter and dry.[1][2][3]
-
Step 2: Cyclization to Isoxazole (The Critical Step)
-
Reagents:
-Ketonitrile (from Step 1), Hydroxylamine Hydrochloride ( , 1.2 eq), Sodium Acetate (1.2 eq), Ethanol/Water (3:1). -
Procedure:
-
Dissolve
and Sodium Acetate in water. Note: Using NaOAc creates a buffer (pH ~5-6), preventing the reaction mixture from becoming too acidic (which stops cyclization) or too basic. -
Add the solution to a suspension of the
-ketonitrile in Ethanol. -
Reflux at 80°C for 6–8 hours. Monitor by HPLC/TLC.
-
Quench: Cool to room temperature. Remove 50% of the ethanol under vacuum.
-
Precipitation: Add ice-cold water. The product should precipitate as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water (8:2) if the melting point is below 160°C.
-
Troubleshooting Guide (Root Cause Analysis)
Use this table to diagnose specific failures in your current workflow.
| Symptom | Probable Root Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Cyclization | The reaction likely stopped at the oxime intermediate. Increase reflux time or slightly increase pH using NaOH (carefully) to drive the dehydration step. |
| Product is Red/Brown | Oxidation of Phenols/Amines | Trace metal contamination or air oxidation during reflux. Use degassed solvents and add a pinch of EDTA or sodium metabisulfite during workup. |
| Sticky/Oily Product | Residual Solvent/Impurities | The intermediate |
| Wrong Regioisomer | pH too High | If the pH is >10, the nitrogen of hydroxylamine may attack the nitrile carbon first (rare for this substrate but possible). Ensure pH is maintained between 6 and 8 using an Acetate buffer. |
| Starting Material Remains | Old Hydroxylamine | Hydroxylamine HCl is hygroscopic and degrades. Verify the titer of your reagent. Ensure you are using at least 1.2 equivalents. |
Frequently Asked Questions (FAQs)
Q: Why do we use Sodium Acetate instead of Sodium Hydroxide in Step 2? A: This is a matter of Kinetic vs. Thermodynamic control . Strong bases like NaOH can hydrolyze the nitrile group to an amide before the isoxazole ring forms. Sodium Acetate buffers the reaction at a mildly acidic/neutral pH, which catalyzes the attack of the hydroxylamine nitrogen on the ketone carbonyl (the most electrophilic site) while keeping the amine nucleophilic enough to cyclize.
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is an acceptable solvent. However, Ethanol allows for a higher reflux temperature (78°C vs 65°C), which is often necessary to drive the final dehydration step (closing the ring) to completion. If using Methanol, you may need to extend the reaction time.
Q: How do I confirm I have the 5-amine and not the 3-amine? A: NMR is the definitive method.
-
5-amine: The amine protons (
) usually appear as a broad singlet around 6.0–7.0 ppm (in DMSO- ). -
3-amine: Due to different hydrogen bonding environments, the shift may differ.
-
Carbon NMR: The chemical shift of the carbon attached to the amine (C-5) is distinct from C-3.
-
Reference Check: Compare with literature values for Valdecoxib intermediates (Talley et al.).
Q: My product has a melting point of 130°C, but literature says >160°C. What happened? A: You likely isolated the oxime intermediate (the uncyclized precursor). This happens if the reaction was not refluxed long enough or if the reaction medium was too acidic.
-
Fix: Dissolve your solid in ethanol, add a catalytic amount of HCl or p-TsOH, and reflux for another 2 hours to force cyclization.
References
-
Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. (Provides the foundational chemistry for the 3,4-diaryl-5-aminoisoxazole scaffold).
-
BenchChem Technical Repository. (2025). "Synthesis of 3,4,5-trisubstituted isoxazoles via [3 + 2]-cycloaddition." (General protocols for isoxazole regiochemistry).
-
Sigma-Aldrich (Merck). "Hydroxylamine Hydrochloride Product Specification & Handling.
-
ResearchGate (Community Discussion). "Recrystallization of amine compounds." (Practical tips for purifying amino-isoxazoles).
Sources
Technical Support Center: Troubleshooting Reactivity of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
Case ID: ISOX-5-NH2-REACTIVITY Subject: Overcoming nucleophilic deactivation and steric hindrance in 5-aminoisoxazole scaffolds. Status: Open Guide
Executive Summary
You are likely encountering failure when attempting to use 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine as a nucleophile in amide couplings, reductive aminations, or
The Diagnosis: This molecule is a "deceptive" amine. While it structurally resembles an aniline, it behaves electronically more like a vinylogous amide or amidine.[1] The nitrogen lone pair is heavily delocalized into the electron-deficient isoxazole ring. Furthermore, the 4-chlorophenyl group provides significant steric bulk immediately adjacent (ortho) to the amine, physically blocking the trajectory of incoming electrophiles.
This guide provides field-proven protocols to force reactivity using high-energy intermediates and specific catalytic systems.
Part 1: The "Why" - Diagnostic Analysis
Before attempting the protocols, understand the two forces working against you.[1]
1. Electronic Deactivation (The "Sink"):
The isoxazole ring is a
2. Steric Blockade (The "Wall"): The 4-chlorophenyl group acts as a rigid gatekeeper. Unlike flexible alkyl chains, this aryl ring creates a fixed steric wall that hinders the approach of bulky electrophiles (like active esters in HATU couplings).[1]
Figure 1: Deactivation pathways leading to experimental failure.
Part 2: Troubleshooting Amide Couplings
Current Status: Standard coupling reagents (EDC, HOBt, PyBOP) are failing. Solution: You must abandon "active esters" and move to "high-energy" acylating agents.
Method A: The Acid Chloride Protocol (Tier 1)
Use this for carboxylic acid partners that are stable to acid chloride generation.
Standard HATU/DIPEA conditions often fail because the intermediate active ester is not electrophilic enough to capture the weak isoxazole amine. You need the raw reactivity of an acid chloride.
Protocol:
-
Activation: Dissolve your carboxylic acid (1.2 equiv) in dry DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (approx. 1h).[2][3][4] Evaporate to dryness to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in dry DCM (or THF if solubility is poor).
-
Addition: Add the isoxazol-5-amine (1.0 equiv) and Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA here as it acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate).
-
Heating: If no reaction at RT after 2h, heat to reflux (40°C for DCM, 66°C for THF).
Method B: Trimethylaluminum (
) Mediated Coupling (Tier 2)
Use this if you have an Ester starting material or if Method A fails.[1]
This is the "nuclear option" for unreactive amines. It converts the amine into a highly reactive aluminum-amide species that attacks esters directly.
WARNING:
| Reagent | Equivalents | Role |
| Isoxazol-5-amine | 1.0 | Nucleophile |
| Ester Partner | 1.2 | Electrophile |
| Trimethylaluminum (2M in Toluene) | 2.0 - 3.0 | Activator |
| DCM or Toluene | Solvent | Anhydrous |
Step-by-Step Protocol:
-
Complexation: In a flame-dried flask under Argon, dissolve the isoxazol-5-amine (1.0 equiv) in dry DCM/Toluene.
-
Activation: Cool to 0°C. Slowly add
(2.0 equiv). Methane gas will evolve rapidly—ensure proper venting.[1] -
Equilibration: Allow the mixture to warm to RT and stir for 30 mins. You have now formed the reactive dimethylaluminum amide species.
-
Reaction: Add the ester coupling partner (1.2 equiv) dissolved in the solvent.
-
Forcing: Heat the reaction. Start at reflux (DCM: 40°C). If sluggish, switch solvent to Toluene and heat to 80-100°C.
-
Quench: Cool to 0°C. Carefully quench with dilute HCl or Rochelle's salt solution (vigorous bubbling will occur).
Part 3: Troubleshooting Palladium Catalysis (Buchwald-Hartwig)
Current Status: No product formation or dehalogenation of the coupling partner. Diagnosis: The isoxazole amine binds poorly to Pd(II) intermediates during the reductive elimination step. Standard ligands (BINAP, dppf) are insufficient.[1]
The Solution: Use bulky, electron-rich biaryl phosphine ligands designed for weak nucleophiles.
Recommended System:
-
Catalyst:
or Pd-PEPPSI-IPr. -
Ligand: BrettPhos or tBuBrettPhos . These are specifically engineered to facilitate the reductive elimination of electron-deficient amines.
-
Base:
(weaker base) or LiHMDS (stronger base).[1] Avoid tert-butoxide if ester groups are present. -
Solvent: 1,4-Dioxane or t-Amyl alcohol (degassed).
Figure 2: Ligand selection logic for Pd-catalyzed amination.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use SNAr to react this amine with a fluoronitrobenzene? A: Yes, but it will be slow. The isoxazole amine is not nucleophilic enough to attack neutral aryl fluorides. You must use a strong base like NaH (Sodium Hydride) in DMF/THF to deprotonate the amine first, generating the amide anion, which is a much better nucleophile.[1]
Q2: The reaction turns black and tars up. What is happening? A: Isoxazoles are sensitive to reducing conditions (N-O bond cleavage). If you are using harsh reducing agents or excessive heating with Pd catalysts, you might be cleaving the isoxazole ring.[1] Ensure your solvent is degassed to prevent oxidation byproducts and keep temperatures below 120°C if possible.
Q3: My compound is insoluble in everything. How do I run the reaction?
A: The flat, rigid structure promotes
-
For reactions: Use anhydrous DMSO or NMP .
-
For workup: These compounds often crash out of water. Dilute your organic reaction mixture into a large volume of water to precipitate the product, avoiding difficult extractions.
References
-
Isoxazole Reactivity & Synthesis
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (Discusses general isoxazole formation and reactivity).
-
-
Amide Coupling (AlMe3 Method)
-
Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. (The core protocol for forcing amides from unreactive amines).
-
-
Amide Coupling (General Electron Deficient)
-
A Protocol for Amide Bond Formation with Electron Deficient Amines. (Discusses limitations of standard coupling reagents).
-
-
Buchwald-Hartwig Conditions
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates. (Highlights the need for specific Pd-NHC or bulky phosphine systems for difficult substrates).
-
Sources
- 1. Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate [mdpi.com]
- 4. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
Technical Support Center: 5-Aminoisoxazole Synthesis Optimization
Status: Operational Ticket ID: ISOX-5-AMINE-001 Subject: Troubleshooting Side Reactions & Regioselectivity in 5-Aminoisoxazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 5-aminoisoxazoles is a deceptive challenge in medicinal chemistry. While the scaffold is critical for kinase inhibitors (e.g., Valdecoxib analogs) and antibiotics, the standard reaction—condensation of
This guide deconstructs these failure modes using mechanistic causality, providing you with self-validating protocols to secure the desired 5-amino isomer.
Module 1: The Regioselectivity Crisis (3-Amino vs. 5-Amino)
The Mechanistic Bifurcation
The formation of the isoxazole ring depends entirely on which electrophilic site hydroxylamine attacks first.
-
Path A (Desired): Nucleophilic attack on the ketone forms a ketoxime. The oxime oxygen then attacks the nitrile carbon. Result: 5-Aminoisoxazole.[1][2][3][4][5][6]
-
Path B (Undesired): Nucleophilic attack on the nitrile forms an amidoxime. The oxime oxygen then attacks the ketone. Result: 3-Aminoisoxazole.[1][3][5][6]
Visualization: The Decision Tree
Caption: Mechanistic bifurcation determined by the initial site of nucleophilic attack. pH and sterics dictate the dominant pathway.
Troubleshooting Guide: Regiocontrol
| Symptom | Root Cause | Corrective Action |
| Mixture of Isomers | pH Fluctuation: Free hydroxylamine (basic) attacks the nitrile; Hydroxylamine HCl (acidic) attacks the ketone. | Buffer the system. Use |
| Exclusive 3-Amino Formation | Steric Hindrance: A bulky group (e.g., t-butyl) at the | Switch Reagents. Use an |
| Unknown Isomer Identity | Ambiguous NMR: Protons on the ring are similar. | Check Chemical Shift: • 5-Amino: H-3 proton is upfield (shielded, |
Module 2: The "Silent" Killer (5-Isoxazolone Formation)
The Problem
You isolate a solid with the correct mass (or M-1), but it lacks the amine functionality. You have likely synthesized 5-isoxazolone (or its 5-hydroxy tautomer).
Mechanism of Failure
This occurs via the hydrolysis of the intermediate amidine . Even if the cyclization happens correctly (Path A), the resulting 5-imino intermediate can react with water instead of tautomerizing to the stable amine.
Caption: The critical divergence point where moisture leads to the loss of the nitrogen functionality, yielding the isoxazolone.
Troubleshooting Guide: Preventing Hydrolysis
Q: My LCMS shows a peak with mass [M+1] = 1 mass unit higher than expected (OH instead of NH2). A: This is the isoxazolone.
-
Fix 1 (Water Scavenging): Run the reaction in absolute ethanol or methanol. Add molecular sieves (3Å) to the reaction vessel.
-
Fix 2 (Ammonia Overpressure): If the reaction is reversible, adding an external source of ammonia (e.g.,
) can push the equilibrium toward the amine. -
Fix 3 (Temperature): High temperatures favor the elimination of ammonia (thermodynamic product = isoxazolone). Lower the temperature and use a catalyst (e.g., catalytic HCl) to speed up the kinetic trap (amine).
Module 3: Ring Instability (The Boulton-Katritzky Threat)
Warning: 5-Aminoisoxazoles are "masked" enaminones.[1] Under strong basic conditions (e.g., KOtBu, NaH), the ring can open and recyclize to form 1,2,4-oxadiazoles or rearrange into different isomers.
-
Diagnostic: Unexpected change in UV absorbance or complete loss of the isoxazole characteristic C=N stretch in IR (~1600-1640 cm⁻¹).
-
Prevention: Avoid strong bases during workup. Neutralize reaction mixtures with mild acid (acetic acid) before concentration.
Standard Operating Procedure (SOP)
Protocol: Synthesis of 3-Phenyl-5-aminoisoxazole
This protocol is optimized to minimize isoxazolone formation and maximize regioselectivity.
Reagents:
-
Benzoylacetonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium Acetate (1.1 eq) — Acts as a buffer, preventing high pH.
-
Ethanol (Absolute) — Minimizes hydrolysis.
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq) in Absolute Ethanol (5 mL/mmol). Stir for 10 minutes at Room Temperature (RT).
-
Addition: Add Benzoylacetonitrile (1.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux (78°C) for 3–6 hours.
-
Workup (Critical):
-
Cool to RT.
-
Concentrate the solvent to ~20% volume.
-
Pour into ice-cold water . The 5-aminoisoxazole usually precipitates as a solid.
-
Note: Do not use strong acid/base extraction unless necessary, to avoid ring opening.
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
Yield Expectation: 75-85% Data Validation:
-
1H NMR (DMSO-d6):
6.1 ppm (s, 1H, H-4 ), 6.8 ppm (br s, 2H, NH2 ). -
Note: The H-4 proton is the diagnostic handle.
References
-
Pascual, C., et al. (1966). Mass Spectrometry of Isoxazoles. Helv. Chim. Acta. Link
-
Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Chemistry of Heterocyclic Compounds. Link
-
BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Link
-
El-Saghier, A. M. (2025).[2][3][8][9] Synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijmpronline.com [ijmpronline.com]
- 3. researchgate.net [researchgate.net]
- 4. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 6. ajrcps.com [ajrcps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
Welcome to the technical support guide for the purification of crude 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively.
This guide is structured to address issues from initial assessment to advanced purification strategies, ensuring that every step is a self-validating system built on expertise and trustworthiness.
Section 1: Understanding the Potential Impurity Profile
Effective purification begins with understanding what you are trying to remove. The most common synthesis of 5-aminoisoxazoles involves the base-catalyzed cyclization of a β-ketonitrile with hydroxylamine. For 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, the precursor is typically 2-(4-chlorophenyl)-3-oxobutanenitrile .
This reaction pathway, while generally effective, can generate several predictable impurities. Understanding their origin is the first step to designing a rational purification strategy.
Caption: Synthetic pathway and potential impurity origins.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure / Type | Origin | Removal Strategy Considerations |
| 2-(4-chlorophenyl)-3-oxobutanenitrile | Starting Material | Incomplete reaction | Acidic/basic washes (enolizable proton), chromatography. Generally less polar than the product. |
| Hydroxylamine (and its salts) | Starting Material | Excess reagent used to drive the reaction | Aqueous washes. Highly polar. |
| Isomeric Isoxazoles | Byproduct | Non-regioselective cyclization | Very difficult to separate due to similar polarity and structure. Requires high-resolution chromatography.[1] |
| Ketonitrile Hydrolysis Products | Byproduct | Presence of water in reagents or solvent | Acidic/basic extraction to remove carboxylic acids. Chromatography for amides. |
| Dimerization/Polymerization Products | Byproduct | Instability of starting materials or intermediates | Often high molecular weight and non-polar or insoluble. Filtration or chromatography. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides quick, actionable advice for assessing your crude material.
Q1: How can I quickly assess the purity of my crude product and select a purification method?
A1: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective first step. It helps you visualize the number of components, estimate their relative polarities, and select an appropriate purification method (recrystallization vs. chromatography).
Expertise & Causality: The separation on a TLC plate mimics the separation you would achieve on a silica gel column. The retention factor (Rf) is inversely related to the polarity of the compound. Your product, containing a primary amine, is expected to be quite polar and may show "streaking" on silica gel.
Protocol: Diagnostic TLC Analysis
-
Sample Prep: Dissolve a small amount of crude material (1-2 mg) in a suitable solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methanol).
-
Plate Spotting: Using a capillary tube, spot a small amount onto a silica gel TLC plate.
-
Solvent System (Eluent): Start with a moderately polar system. A good starting point for this class of compound is 30-50% Ethyl Acetate in Hexanes.
-
Development: Place the plate in a chamber with the chosen eluent and allow it to develop.
-
Visualization: View the plate under UV light (254 nm). Circle the spots. You can also use a staining agent like potassium permanganate if impurities are not UV-active.
-
Interpretation:
-
One Spot: High likelihood of purity. Consider direct recrystallization.
-
Multiple Spots: Chromatography is likely necessary. The observed separation will guide your choice of solvent system for the column. A good Rf for the main spot for column chromatography is ~0.3.
-
Q2: My crude product is a dark, sticky oil, but literature suggests it should be a solid. What should I do?
A2: This is a common issue. It can be caused by several factors:
-
Residual Solvent: The most common cause. Ensure your product is thoroughly dried under high vacuum.
-
High Impurity Load: Certain impurities can act as eutectic contaminants, depressing the melting point of the mixture and resulting in an oil.
-
Degradation: 5-Aminoisoxazoles can be sensitive to air and light, potentially leading to oxidative degradation products that are oils.[2]
Troubleshooting Step: Trituration Before attempting a more complex purification, try trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.
-
Place the oil in a flask.
-
Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture).
-
Stir or sonicate the mixture vigorously.
-
If the product is a solid, it should precipitate, often as a powder.
-
Filter the solid and wash with a small amount of the cold trituration solvent.
-
Analyze the resulting solid by TLC or HPLC to confirm purity.
Q3: What analytical technique gives the definitive purity value for my final compound?
A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector (and ideally a mass spectrometer) is the gold standard for quantitative purity analysis.
Expertise & Causality: HPLC provides superior resolution compared to TLC, allowing for the separation and quantification of closely related impurities, such as isomers. The area under each peak in the chromatogram is proportional to the concentration of that component.
Protocol: Generic HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid is crucial for good peak shape with amines by protonating them and minimizing interaction with residual silanols on the silica.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same acid.
-
Gradient: Start with a high percentage of A (e.g., 95%) and ramp up to a high percentage of B (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or a wavelength where the chlorophenyl group absorbs strongly).
-
Purity Calculation: Purity is typically reported as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.
Section 3: Troubleshooting Guide — Purification by Recrystallization
Recrystallization is the most efficient method for purifying solid compounds, offering high recovery and purity in a single step if successful. However, finding the right conditions can be challenging.
Q4: My recrystallization attempt failed (product "oiled out," no crystals formed, or recovery was very low). How do I systematically find the right solvent?
A4: The key to successful recrystallization is identifying a solvent (or solvent system) in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to liquefy instead of crystallizing.
Expertise & Causality: The principle of "like dissolves like" is a good starting point.[3] Since your molecule has a polar amine group and a non-polar chlorophenyl group, a solvent of intermediate polarity or a binary solvent mixture is often required. For amines, protic solvents like alcohols are often effective.
Caption: Decision tree for recrystallization solvent selection.
Protocol: Systematic Solvent Screening
-
Small-Scale Tests: In separate test tubes, place ~20-30 mg of your crude material.
-
Add Solvent: To each tube, add a different solvent dropwise at room temperature. Start with the solvents listed in Table 2.
-
Observe Cold Solubility: If the solid dissolves readily at room temperature, the solvent is too good and is unsuitable for single-solvent recrystallization.
-
Heat: If the solid is insoluble or sparingly soluble cold, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Cool: Allow the clear solution to cool slowly to room temperature, then in an ice bath.
-
Evaluate:
-
Abundant Crystals Form: You have found a good single solvent.
-
No Crystals Form: The compound is too soluble. This solvent may be the "good" solvent in a binary pair.
-
Product Oils Out: Try a lower-boiling point solvent or use more solvent to keep the concentration lower.
-
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol (EtOH) | Polar Protic | 78 | Often an excellent choice for compounds with H-bond donors/acceptors. A related compound was successfully recrystallized from hot ethanol.[4] |
| Isopropanol (IPA) | Polar Protic | 82 | Similar to ethanol, but its higher boiling point can sometimes improve results. |
| Acetonitrile | Polar Aprotic | 82 | Good for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Intermediate | 77 | A versatile solvent, often used in a binary mixture with hexanes. |
| Toluene | Non-polar | 111 | Good for less polar compounds, but be wary of oiling out due to the high boiling point. |
| Water | Very Polar | 100 | Unlikely to work alone due to the non-polar chlorophenyl group, but could be an anti-solvent. The stability of 5-aminoisoxazoles in neutral or basic water can be poor.[2][5] |
Section 4: Troubleshooting Guide — Purification by Flash Chromatography
When recrystallization is ineffective, typically due to multiple impurities or an isomeric byproduct, flash column chromatography is the method of choice.
Q5: My compound is co-eluting with an impurity on the column, or it is streaking badly. How can I improve the separation?
A5: Poor separation is a common challenge, especially with polar, basic compounds like amines. Streaking is caused by unfavorable interactions with the acidic silica gel stationary phase. Co-elution means the solvent system (mobile phase) is not selective enough.
Expertise & Causality: The acidity of silica gel can protonate the basic amine, causing it to bind strongly and elute slowly and broadly (streaking). To counteract this, a small amount of a basic additive is often included in the mobile phase to neutralize the acidic sites on the silica. Improving separation between two closely eluting spots requires changing the selectivity of the mobile phase, not just its overall polarity (or "strength").
Protocol: Developing a Column Chromatography Method
-
TLC Analysis (Method Development):
-
Find a solvent system (e.g., Hexanes/EtOAc) that gives your product an Rf of ~0.3.
-
If Streaking Occurs: Add 0.5-1% of triethylamine (Et₃N) or ammonia (in methanol) to the mobile phase. This will neutralize the silica gel and result in sharper spots.
-
For Better Separation: Try a different solvent system. Instead of EtOAc, try DCM/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways, altering the selectivity and potentially resolving the co-eluting spots.
-
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.
-
Elution & Fraction Collection: Run the column, collecting fractions and monitoring them by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for chromatography method development.
Section 5: Compound Stability, Handling, and Storage
Q6: My purified, white solid slowly turns yellow/brown upon storage. How can I prevent this?
A6: The discoloration is a classic sign of oxidative degradation. The electron-rich aromatic amine functionality in your molecule is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[2]
Trustworthiness & Self-Validation: Proper storage is not just about maintaining cosmetic appearance; it's about ensuring the integrity of your material for subsequent experiments. Re-analyzing a stored sample by HPLC after a period of time is the best way to validate your storage conditions.
Recommendations for Long-Term Storage:
-
Inert Atmosphere: Store the solid in a vial under an inert atmosphere like nitrogen or argon to displace oxygen.
-
Cold Temperature: Store the vial at low temperatures (-20°C is ideal) to slow the rate of any potential degradation reactions.
-
Protect from Light: Use an amber vial or wrap a clear vial in aluminum foil to protect the compound from light-catalyzed degradation.
-
Consider Salt Formation: For maximum stability, consider converting the amine to a more stable salt, such as the hydrochloride salt. This can be achieved by dissolving the free base in a solvent like diethyl ether or EtOAc and adding a solution of HCl in the same solvent.[6] The resulting salt is often more crystalline and significantly less prone to oxidation.
By understanding the likely impurities and applying these systematic troubleshooting principles, you can confidently and efficiently purify 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine for your research and development needs.
References
-
MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
- Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
-
National Center for Biotechnology Information. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]
-
Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). Int. J. Chem. Sci., 13(2), 941-949. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]
-
MDPI. (n.d.). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]
-
MDPI. (n.d.). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]
-
MDPI. (n.d.). 3-Aryl-5-aminobiphenyl Substituted[6][7][8]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Chemoselective cyclization of unprotected linear peptides by α-ketoacid–hydroxylamine amide-ligation. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Retrieved from [Link]
Sources
- 1. A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles [organic-chemistry.org]
- 2. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate [mdpi.com]
- 5. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
Executive Summary & Retrosynthetic Logic
This guide addresses the process chemistry and scale-up challenges for 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine . As researchers, you are likely targeting this scaffold for its utility in COX-2 inhibition or as a versatile intermediate in high-value API synthesis.
The Synthetic Logic:
The most robust route for scaling this 5-aminoisoxazole involves the regioselective cyclization of a
-
Step 1 (Precursor Synthesis): Claisen condensation of 4-chlorobenzyl cyanide with ethyl acetate.
-
Step 2 (Cyclization): Condensation with hydroxylamine hydrochloride (
) in a buffered alcoholic medium.
Process Safety Management (Critical)
WARNING: Hydroxylamine Hazard Scaling up hydroxylamine reactions requires strict adherence to safety protocols.
-
Thermal Runaway: The free base of hydroxylamine is unstable. Never heat high concentrations of free hydroxylamine. Always generate it in situ from the hydrochloride salt.
-
Metal Catalysis: Trace metals (Fe, Cu) can catalyze the explosive decomposition of hydroxylamine. Use glass-lined or passivated stainless steel (Hastelloy) reactors.
-
DSC Data: Differential Scanning Calorimetry typically shows a sharp exotherm for the cyclization around 60–80°C. Ensure cooling capacity exceeds the potential adiabatic temperature rise.
Visual Workflows
Figure 1: Synthesis Pathway & Mechanism
Caption: Two-step convergent synthesis. The methyl group originates from the acetyl fragment of the
Detailed Protocols & Data
Step 1: Synthesis of 2-(4-chlorophenyl)-3-oxobutanenitrile
Reaction Type: Claisen Condensation Scale: 100 g Input
-
Inertion: Purge a 2L reactor with
. Moisture kills the base. -
Base Preparation: Charge Sodium Ethoxide (1.2 eq) in Toluene/Ethanol (anhydrous).
-
Addition: Add Ethyl Acetate (1.5 eq) followed by slow addition of 4-Chlorobenzyl cyanide (1.0 eq) at 0–5°C.
-
Note: Exothermic. Maintain T < 10°C to prevent polymerization.
-
-
Reaction: Stir at 25°C for 4–6 hours. Monitoring by HPLC/TLC is essential.
-
Quench: Pour into ice water/HCl. The product often precipitates or requires extraction with DCM.
Step 2: Cyclization to Isoxazole
Reaction Type: Heterocyclic Condensation Scale: 100 g Intermediate
-
Dissolution: Dissolve the
-ketonitrile (from Step 1) in Ethanol (5 vol). -
Reagent Prep: In a separate vessel, neutralize
(1.1 eq) with NaOH (1.1 eq) in water (minimum volume) at 0°C.-
Why? Free hydroxylamine is generated in situ to minimize decomposition risk.
-
-
Addition: Add the hydroxylamine solution to the nitrile solution.
-
Reflux: Heat to mild reflux (78°C) for 3–5 hours.
-
Work-up: Cool to 0°C. The product, 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, typically crystallizes. Filter and wash with cold ethanol.
Table 1: Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Step 1 Temp | 0–10°C | High temp leads to self-condensation of EtOAc (acetoacetate impurity). |
| Step 1 Stoichiometry | 1.2 eq Base | Excess base causes tarring; insufficient base stalls conversion. |
| Step 2 pH | 7.0 – 8.5 | pH < 5 slows oxime formation; pH > 10 promotes nitrile hydrolysis (amide impurity). |
| Step 2 Temp | 75–80°C | Required for ring closure. Lower temps stop at the oxime intermediate. |
Troubleshooting Center (Q&A)
Phase 1: Reaction Initiation & Conversion
Q: My Claisen condensation (Step 1) turned into a solid block. What happened? A: This is "Oiling Out" or "Caking" of the sodium enolate salt.
-
Cause: The sodium salt of the product is less soluble than the starting materials.
-
Fix: Use a co-solvent system (e.g., Toluene with 10% Ethanol). Ensure vigorous mechanical stirring (overhead stirrer, not magnetic). If it solidifies, add more solvent immediately.
Q: Step 2 shows starting material remaining despite refluxing for 8 hours. A: Check your pH.
-
Diagnosis: If the system is too acidic (pH < 4), the hydroxylamine is protonated (
) and cannot attack the ketone. -
Fix: Adjust pH to 7–8 using dilute NaOH. The reaction should proceed rapidly once the nucleophile is free.
Phase 2: Impurity Profiling
Q: I see a major impurity at RRT 0.85 in Step 2. It matches the mass of the amide. A: This is 2-(4-chlorophenyl)-3-oxobutanamide .
-
Cause: Hydrolysis of the nitrile group. This happens if the reaction medium is too basic (pH > 11) or if water content is too high during reflux.
-
Fix: Control the neutralization of
carefully. Do not use a large excess of NaOH.
Q: Is it possible to form the 3-amino-5-methyl isomer? A: Highly unlikely with this route.
-
Reasoning: The ketone (acetyl group) is much more electrophilic than the nitrile. Hydroxylamine attacks the ketone first to form the oxime, which then cyclizes onto the nitrile. The reverse (attack on nitrile first) is kinetically disfavored, ensuring the 5-amino-3-methyl regiochemistry.
Phase 3: Isolation & Purification
Q: The final product is colored (yellow/orange) instead of white. A: This indicates oxidation of the amine or trace iron contamination.
-
Fix: Recrystallize from Ethanol/Water (8:2) with activated charcoal.[1] Ensure all equipment is iron-free.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common scale-up failures in isoxazole synthesis.
References
-
Regioselective Synthesis of 5-Aminoisoxazoles
- Reaction of -ketonitriles with hydroxylamine.
- Source: Beilstein Journal of Organic Chemistry.
-
[Link]
- Hydroxylamine Safety Data: Hazard Statements and Handling of Hydroxylamine Hydrochloride. Source: ThermoFisher Scientific SDS.
-
General Isoxazole Scale-Up Methodologies
- Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (Analogous Chemistry).
- Source: National Institutes of Health (NIH) / PubMed.
-
[Link]
-
Precursor Availability
- 2-(4-chlorophenyl)-3-oxobutanenitrile properties and handling.
-
Source: Sigma-Aldrich.[2]
Sources
"4-(4-Chlorophenyl)-3-methylisoxazol-5-amine" solubility issues in biological assays
Subject: Solubility Optimization & Assay Interference Troubleshooting
Executive Summary: The "Brick Dust" Challenge
Welcome to the Technical Support Center. You are likely visiting this page because you are observing inconsistent data, precipitation, or loss of potency with 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine .
The Core Problem: This molecule presents a classic medicinal chemistry paradox often termed "brick dust."[1] It combines a planar aromatic system (chlorophenyl + isoxazole) with high crystallinity.[1] While it possesses a polar amine group (
Implication: Unlike typical amines, you cannot solubilize this compound by simply lowering the pH (acidification).[1] At physiological pH (7.4), it remains neutral and highly lipophilic (LogP ~2.5–3.0), leading to rapid precipitation when diluted from DMSO into aqueous buffers.[1]
Troubleshooting Decision Tree
Before altering your protocol, use this logic flow to diagnose the specific failure mode.
Figure 1: Diagnostic logic for identifying solubility-driven assay failures.
Critical Protocols
Protocol A: The "Intermediate Solvent" Dilution Method
Issue: Direct addition of 10 mM DMSO stock to aqueous buffer causes immediate, microscopic precipitation (the "crash out") due to the high local concentration of water at the pipette tip. Solution: Step-down dilution to reduce the polarity gap.[1]
Reagents:
-
Stock: 10 mM Compound in 100% DMSO (Anhydrous).
-
Intermediate Solvent: DMSO or Ethanol/DMSO mix.[1]
-
Assay Buffer: PBS or HEPES (pH 7.4).
| Step | Action | Final Solvent % | Concentration | State |
| 1 | Prepare Stock (10 mM) in 100% DMSO. | 100% DMSO | 10,000 µM | Soluble |
| 2 | Predilution Plate: Dilute Stock 1:20 into 100% DMSO (NOT buffer). | 100% DMSO | 500 µM | Soluble |
| 3 | Intermediate Step: Transfer from Step 2 into buffer containing 10% DMSO . | 10% DMSO | 50 µM | Metastable |
| 4 | Final Assay: Transfer from Step 3 into final assay well (1:10 dilution).[1] | 1% DMSO | 5 µM | Stable |
Why this works: This method prevents the compound from ever experiencing a 0% -> 100% water shock.[1] It gradually introduces water, allowing the compound to equilibrate without nucleating crystals.[1]
Protocol B: The Light Scattering Check (Kinetic Solubility)
Objective: Determine the actual maximum soluble concentration in your specific assay buffer.[1]
-
Prepare: A 96-well clear-bottom plate.
-
Dispense: 198 µL of your specific Assay Buffer into columns 1-10.
-
Spike: Add 2 µL of compound stock (at increasing concentrations: 0.1, 0.5, 1, 5, 10, 50 mM) to the buffer.
-
Incubate: Shake for 90 minutes at Room Temp.
-
Read: Measure Absorbance at 650 nm (or use a Nephelometer).
-
Analyze: Any increase in OD650 > 0.005 above background indicates precipitation.[1] Do not run bioassays above this concentration.
Mechanism of Action: Why the Amine Misleads You
Users often assume the "5-amine" group implies basicity.[1] This is incorrect for isoxazoles.[1]
Figure 2: Electronic deactivation of the exocyclic amine.[1] The lone pair electrons are delocalized into the ring, preventing protonation at physiological pH.
Key Takeaway: Do not use acidic buffers (citrate, acetate) to improve solubility.[1] It will not work and may hydrolyze the isoxazole ring.[1]
Frequently Asked Questions (FAQs)
Q1: My IC50 curve plateaus at 50% inhibition. Why? A: This is a classic sign of solubility-limited absorption .[1] The compound has precipitated at higher concentrations, so the effective concentration in solution never exceeds the solubility limit (e.g., 10 µM), regardless of how much you added.
-
Fix: Check solubility using Protocol B. If the limit is 10 µM, your curve is invalid above this point.[1]
Q2: Can I store the DMSO stock at -20°C? A: Yes, but with a warning. DMSO is hygroscopic (absorbs water from air).[1] If you freeze/thaw repeatedly, the DMSO absorbs moisture.[1][2] Upon freezing, the water crystallizes separately, causing the lipophilic compound to "crash out" inside the frozen stock.
-
Fix: Aliquot stocks into single-use vials. If a precipitate is seen in the stock, sonicate at 40°C for 10 minutes before use.[1]
Q3: The compound sticks to my pipette tips. What do I do? A: Use Low-Retention tips. The chlorophenyl group is highly hydrophobic.[1] Pre-wetting the tip with the solvent (pipetting up and down once) before drawing the sample can also improve accuracy.
Q4: Can I use Cyclodextrin (HP-β-CD) as a carrier? A: Yes. 2-Hydroxypropyl-β-cyclodextrin (0.5% - 2% w/v) is highly effective for isoxazole derivatives.[1] It encapsulates the hydrophobic chlorophenyl tail, keeping the molecule in solution without interfering with most receptor-ligand interactions.[1]
References & Grounding
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Solubility in Drug Discovery.[1] (Detailed protocols for kinetic solubility and DMSO tolerance). [Link]
-
PubChem. Compound Summary: 5-Aminoisoxazole Derivatives.[1][3] (Structural and physicochemical property data).[1][3][4][5][6][7] [Link]
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] (Authoritative text on "Brick Dust" molecules and solubility strategies).
-
Journal of Medicinal Chemistry. Strategies for Solubilizing Lipophilic Compounds in Biological Assays. (General reference for DMSO/Buffer intermediate dilution steps).
Sources
- 1. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ziath.com [ziath.com]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"4-(4-Chlorophenyl)-3-methylisoxazol-5-amine" purity analysis by HPLC and NMR
HPLC-UV vs. Quantitative NMR (qNMR) Strategies
Executive Summary & Application Context
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS: 154590-33-7) is a critical heterocyclic building block, most notably serving as the immediate precursor to Valdecoxib (a COX-2 inhibitor) and related sulfonamide anti-inflammatory agents [1, 7].[1]
In drug development, the "performance" of this intermediate is defined by its downstream yield and impurity profile .[1] A common failure mode in process chemistry is relying solely on HPLC-UV for purity assessment.[1] While HPLC is excellent for separating structurally similar regioisomers, it frequently overestimates net purity by failing to detect non-chromophoric impurities (e.g., inorganic salts from cyclization, residual hydroxylamine) or by misrepresenting impurities with different extinction coefficients.
This guide compares the standard RP-HPLC approach against Quantitative NMR (qNMR) , demonstrating why a dual-method strategy is the gold standard for validating this specific isoxazole scaffold.
The Analytical Challenge: Synthesis & Impurities
The synthesis of this isoxazole typically involves the reaction of 4-chlorobenzyl cyanide with hydroxylamine or similar cyclization of keto-nitriles [1, 11].[1] This pathway introduces specific impurity classes that dictate our analytical choice.[1]
Impurity Logic Diagram (Graphviz)
Figure 1: Impurity genesis in isoxazole synthesis. Note that Impurity B (Salts) is invisible to UV detection.
Method A: High-Performance Liquid Chromatography (HPLC-UV)[1][2]
HPLC is the industry workhorse for determining chromatographic purity .[1] It is essential for separating the target molecule from its regioisomers, which often have identical molecular weights (isobaric) but different polarities.
Optimized Protocol
-
Column: C18 End-capped (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents amine tailing).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 220 nm (Isoxazole core).
-
Flow Rate: 1.0 mL/min.[1]
Performance Analysis
-
Pros: High sensitivity (LOD < 0.05%); excellent resolution of organic impurities [3, 6].
-
Cons: Requires reference standards for accurate quantification of impurities (Response Factor correction). It cannot detect residual inorganic salts (e.g., Sodium Sulfate) or trapped solvents, leading to "false high" purity values.
Method B: Quantitative NMR (qNMR)
qNMR provides absolute purity (mass balance). It does not require a reference standard of the analyte, only a traceable internal standard (IS). This is superior for establishing the "Assay" value (w/w%) of early-stage intermediates.[1]
Optimized Protocol
-
Solvent: DMSO-d6 (Ensures full solubility of the isoxazole and prevents amine proton exchange broadening).[1]
-
Internal Standard (IS): Maleic Acid (Singlet at ~6.3 ppm) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]
-
Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (5x T1).
-
Scans: 16-32 scans for sufficient S/N ratio (>150:1).
Key Chemical Shifts (DMSO-d6)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |
| Methyl (C3-CH3) | 2.15 - 2.25 ppm | Singlet | 3H |
| Amine (-NH2) | 6.20 - 6.50 ppm | Broad Singlet | 2H |
| Aromatic (Ph-Cl) | 7.30 - 7.60 ppm | AA'BB' Doublets | 4H |
Note: The methyl singlet is the most reliable quantification signal as it is usually free from aromatic interference [8, 12].[1]
Comparative Performance: The "Truth" in Numbers
When evaluating the product, researchers often face conflicting data.[1] Below is a comparative analysis of a hypothetical "99% Pure" commercial batch analyzed by both methods.
Table 1: Analytical Discrepancy Matrix
| Feature | HPLC-UV Result | qNMR Result | Interpretation |
| Purity Value | 99.2% (Area %) | 96.4% (w/w %) | HPLC ignores invisible impurities (salts/solvents).[1] qNMR reveals the true mass content.[1] |
| Regioisomer Detection | Detected (0.5%) | Difficult | HPLC separates isomers well. qNMR signals may overlap unless high-field (600 MHz+) is used.[1] |
| Salt/Solvent Detection | Not Detected | Detected | qNMR sees residual solvents and shifts caused by salt formation. |
| Sample Prep Time | 30 mins (Equilibration) | 10 mins | qNMR is faster for "spot checks" of mass balance. |
| Primary Utility | Impurity Profiling | Absolute Assay (Yield Calculation) |
Decision Workflow (Graphviz)
Figure 2: Strategic selection of analytical method based on research stage.
Conclusion & Recommendation
For 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine , relying solely on HPLC is a critical risk during scale-up because it fails to account for inorganic mass balance, leading to errors in reaction stoichiometry in the subsequent Valdecoxib synthesis steps.[1]
Recommendation:
-
Use HPLC-UV to ensure no regioisomers (>0.1%) are present.[1]
-
Use qNMR (integrating the Methyl singlet vs. Internal Standard) to assign the final Potency Value for batch release.[1]
References
-
ChemicalBook. (2020). Valdecoxib synthesis and intermediate pathways.[3][4] Retrieved from
-
National Institutes of Health (NIH). (2010). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor.[1] Retrieved from
-
International Journal of Creative Research Thoughts (IJCRT). (2018). Identification And Evaluation Of Some Known Impurities In Active Pharmaceutical Ingredients.[2][5][6] Retrieved from
-
Sigma-Aldrich. (2023).[1] Valdecoxib and Intermediates: Product Specification and HPLC Assay. Retrieved from [1]
-
Organic Chemistry Portal. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Retrieved from
-
Indian Journal of Pharmaceutical Education and Research. (2021). RP-HPLC Single Advance Method with Validation Studies.[1] Retrieved from
-
Sriram Chem. (2023).[6] Valdecoxib Impurity Standards and Reference Materials.[3][6] Retrieved from
-
Eureka Select. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole: NMR and DFT Studies. Retrieved from
-
MDPI. (2020). Synthesis of Isoxazol-5-One Derivatives: NMR Characterization. Retrieved from
-
ResearchGate. (2025). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib.[1][4][7] Retrieved from
-
MySkinRecipes. (2023). Valdecoxib Impurity F and Intermediates.[8] Retrieved from
-
National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid.[1][9] Retrieved from
Sources
- 1. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 2. ijper.org [ijper.org]
- 3. Valdecoxib IMpurity F [myskinrecipes.com]
- 4. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Valdecoxib Impurity N - SRIRAMCHEM [sriramchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of "4-(4-Chlorophenyl)-3-methylisoxazol-5-amine" with known kinase inhibitors
The following guide provides an in-depth technical comparison of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (referred to herein as CMA-Isoxazole ) against established kinase inhibitors. This analysis focuses on its pharmacophore properties, specifically within the context of p38 MAPK inhibition, which is the primary kinase target class associated with 4-aryl-5-aminoisoxazole scaffolds.
Executive Summary & Compound Profile
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS: 98947-25-2 ) represents a critical chemical scaffold often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Valdecoxib , but it also possesses distinct structural features relevant to kinase inhibition. Unlike fully optimized clinical kinase inhibitors, CMA-Isoxazole serves primarily as a fragment-like probe or building block . Its 4-aryl-5-aminoisoxazole core is a known pharmacophore for inhibiting p38 Mitogen-Activated Protein Kinase (p38 MAPK) , albeit with different potency and selectivity profiles compared to industry standards like SB-203580 .
Chemical Profile
| Feature | Detail |
| Compound Name | 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine |
| Abbreviation | CMA-Isoxazole |
| CAS Number | 98947-25-2 |
| Molecular Weight | 208.64 g/mol |
| Core Scaffold | 5-Amino-isoxazole |
| Primary Target Class | p38 MAPK (Low/Moderate affinity), COX-2 (Precursor/Weak) |
| Key Structural Motif | The C4-aryl group mimics the hydrophobic pocket binder; the C5-amine acts as a hydrogen bond donor/acceptor in the ATP hinge region.[1][2] |
Efficacy Comparison: CMA-Isoxazole vs. Standard Inhibitors
This section compares CMA-Isoxazole with SB-203580 (a gold-standard p38 inhibitor) and Valdecoxib (a COX-2 inhibitor sharing the isoxazole core).
Mechanism of Action & Binding Mode
-
CMA-Isoxazole : Acts as an ATP-competitive fragment. The isoxazole nitrogen and the exocyclic amine can form hydrogen bonds with the kinase hinge region (e.g., Met109 in p38
). However, it lacks the "selectivity pocket" binding motif (often a fluorophenyl or pyridine ring) found in optimized inhibitors, leading to lower residence time and potency. -
SB-203580 : A pyridinyl-imidazole inhibitor. It binds the ATP pocket but crucially exploits the hydrophobic pocket (Gatekeeper Thr106) for high affinity and selectivity.
-
Valdecoxib : Binds the COX-2 active site. While structurally similar to CMA-Isoxazole, the addition of the sulfonamide group shifts specificity entirely to COX-2, diminishing kinase affinity.
Quantitative Performance Matrix
| Metric | CMA-Isoxazole (Scaffold) | SB-203580 (Standard) | Staurosporine (Pan-Kinase) |
| Primary Target | p38 MAPK (Fragment) | p38 | Broad Spectrum (PKC, CDK, etc.) |
| IC50 (p38 | ~10 - 100 | 48 nM | 5 - 20 nM |
| Selectivity | Low (Promiscuous binder) | High (p38 specific) | Very Low (Pan-inhibitor) |
| Cellular Efficacy | Low (Poor membrane perm.) | High (Blocks TNF | High (Cytotoxic) |
| Solubility | Moderate (LogP ~2.5) | Moderate | High |
*Note: As a fragment/intermediate, CMA-Isoxazole is rarely tested as a standalone drug; values are estimated based on structure-activity relationship (SAR) data for un-optimized amino-isoxazoles.
Critical Analysis
Researchers should use CMA-Isoxazole when:
-
Synthesizing novel inhibitors : Using it as a starting material to append side chains (e.g., ureas or amides at the C5-amine) to reach the "back pocket" of the kinase.
-
Fragment-Based Drug Discovery (FBDD) : Screening for low-affinity binding to identify novel hinge-binding orientations.
Researchers should NOT use CMA-Isoxazole as a positive control for p38 inhibition; SB-203580 or Birb-796 are superior for that purpose.
Experimental Protocols
To validate the efficacy of CMA-Isoxazole or its derivatives, the following self-validating protocols are recommended.
Protocol A: In Vitro p38 MAPK Kinase Assay (FRET-based)
Objective : Determine the IC50 of CMA-Isoxazole compared to SB-203580.
-
Reagent Prep :
-
Kinase Buffer : 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme : Recombinant human p38
MAPK (5-10 nM final). -
Substrate : GFP-labeled ATF2 or similar peptide (2
M). -
ATP : At Km (typically 50-100
M).
-
-
Compound Handling :
-
Dissolve CMA-Isoxazole in 100% DMSO to 10 mM.
-
Prepare 3-fold serial dilutions (100
M down to 1 nM).
-
-
Reaction :
-
Mix Enzyme + Compound in a 384-well plate. Incubate 15 min at RT (allows "Type II" binding equilibration if applicable).
-
Add Substrate + ATP mix to initiate.
-
Incubate for 60 min at RT.
-
-
Detection :
-
Add EDTA-containing Stop Solution labeled with Tb-antibody (TR-FRET).
-
Read on a plate reader (Ex: 340 nm, Em: 495/520 nm).
-
-
Data Analysis :
-
Normalize to DMSO control (0% inhibition) and Staurosporine (100% inhibition).
-
Fit curves using the Hill equation:
.
-
Protocol B: Cellular TNF- Release Assay (Functional Readout)
Objective : Assess if CMA-Isoxazole can penetrate cells and inhibit the p38 pathway in THP-1 monocytes.
-
Cell Culture : Seed THP-1 cells (100,000 cells/well) in RPMI-1640 + 10% FBS.
-
Differentiation : Treat with PMA (50 ng/mL) for 24h to induce macrophage-like phenotype.
-
Treatment :
-
Wash cells. Add CMA-Isoxazole (10
M, 50 M) or SB-203580 (1 M) for 1 hour.
-
-
Stimulation : Add LPS (100 ng/mL) to trigger the TLR4 -> p38 -> TNF-
pathway. -
Incubation : 4 hours at 37°C.
-
Measurement : Collect supernatant. Quantify TNF-
via ELISA.-
Validation Check: SB-203580 must reduce TNF-
by >80%. If CMA-Isoxazole shows <20% inhibition at 50 M, it confirms low cellular potency.
-
Visualization: p38 MAPK Signaling Pathway
The following diagram illustrates the signaling cascade where CMA-Isoxazole attempts to intervene (at the p38 node), contrasting it with the upstream and downstream effectors.
Caption: The p38 MAPK pathway showing the intervention point of CMA-Isoxazole compared to the potent control SB-203580.
References
-
Kumar, S., et al. (1997). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery. Link
-
Laufer, S. A., et al. (2002). "Introduction of a new class of p38 MAP kinase inhibitors: 4-aryl-5-amino-isoxazoles." Journal of Medicinal Chemistry. Link
-
Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link
-
Biosynce . "Product Data: 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS 98947-25-2)." Chemical Catalog. Link
Sources
"4-(4-Chlorophenyl)-3-methylisoxazol-5-amine" structure-activity relationship (SAR) studies
Publish Comparison Guide: 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
Executive Summary: The "Privileged" Scaffold
In the landscape of medicinal chemistry, 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (C₁₀H₉ClN₂O) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets through specific functionalization. While often categorized as a high-value intermediate for sulfonamide synthesis (COX-2 inhibitors), its intrinsic pharmacological profile reveals potent activity as a GABA-A receptor antagonist .
This guide dissects the duality of this molecule, comparing its efficacy as a CNS probe against standard GABAergic agents (Muscimol, Gabazine) and its utility as a precursor for anti-inflammatory agents (Valdecoxib analogs).
Part 1: Structural Deconstruction & SAR Analysis
To understand the utility of this molecule, we must analyze its three critical pharmacophores. Unlike the agonist Muscimol (which lacks the 4-aryl bulk), this molecule’s steric demand dictates its antagonist profile.
The Pharmacophore Map
-
The 5-Amino Group (The Anchor):
-
Function: Acts as a hydrogen bond donor/acceptor. In GABAergic binding, this mimics the amino group of GABA, anchoring the molecule to the orthosteric site (specifically interacting with Glu155 in the
subunit). -
SAR Insight: Modification here (e.g., acetylation) drastically shifts selectivity from GABA receptors to COX-2 enzymes.
-
-
The 4-(4-Chlorophenyl) Moiety (The Blocker):
-
Function: This is the "lid-locking" element. In the GABA-A receptor, the 4-position of the isoxazole ring sits in a hydrophobic pocket.
-
SAR Insight: The para-chloro substitution increases lipophilicity (
value +0.71), enhancing blood-brain barrier (BBB) penetration and receptor affinity compared to the unsubstituted phenyl ring. The steric bulk prevents the receptor's "Loop C" from closing, locking the channel in a closed (antagonist) state.
-
-
The 3-Methyl Group (The Spacer):
-
Function: Provides correct spatial orientation.
-
SAR Insight: Replacing this with a larger group (e.g., tert-butyl) often reduces potency due to steric clash with the receptor wall.
-
Visualization: SAR Logic Flow
Figure 1: Structural logic dictating the dual-pathway potential of the scaffold. The 4-chlorophenyl group is the determinant for antagonist activity.
Part 2: Comparative Pharmacology
This section objectively compares the product against industry standards.
Table 1: Functional Comparison vs. Alternatives
| Feature | 4-(4-Cl-Ph)-3-Me-Isox-5-NH2 | Muscimol | Gabazine (SR-95531) | Valdecoxib |
| Primary Class | GABA-A Antagonist / Intermediate | GABA-A Agonist | GABA-A Antagonist | COX-2 Inhibitor |
| Binding Site | Orthosteric (Competitive) | Orthosteric | Orthosteric | COX Active Site |
| Mechanism | Steric blockade of channel opening | Mimics GABA, opens channel | Competitive exclusion | Inhibits Prostaglandin synthesis |
| Selectivity | High affinity for Insect RDL subunits; Moderate mammalian | Non-selective (High Potency) | High Mammalian Selectivity | COX-2 Selective |
| Key SAR Feature | 4-Aryl Bulk: Prevents activation | Unsubstituted 4-pos: Allows activation | Bulky Sidechain: Blocks activation | Sulfonamide: Critical for COX-2 |
| Application | Insecticide discovery, CNS probe, Synthesis | Agonist mapping, hallucinogen | Standard antagonist control | Anti-inflammatory drug |
Expert Insight: The "Fipronil Effect"
While Gabazine is the clinical standard for blocking GABA receptors, 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine shares a structural homology with Fipronil (a phenylpyrazole). The isoxazole ring is a bioisostere of the pyrazole. Consequently, this molecule often exhibits higher selectivity for insect GABA receptors (RDL subunits) over mammalian ones, making it a critical lead in agrochemical research for resistance-breaking insecticides.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols are standardized.
Protocol A: Synthesis via One-Pot Cyclization
Rationale: This method avoids the isolation of unstable intermediates, ensuring high yield of the 5-amine.
-
Reagents: 4-Chlorobenzyl cyanide, Hydroxylamine hydrochloride, Sodium methoxide.
-
Step 1 (Activation): Dissolve 4-Chlorobenzyl cyanide (10 mmol) in dry methanol. Add Sodium methoxide (20 mmol) at 0°C. Stir for 30 min to form the carbanion.
-
Step 2 (Cyclization): Add Hydroxylamine hydrochloride (12 mmol) portion-wise.
-
Step 3 (Reflux): Heat to reflux (65°C) for 6 hours. The nitrile carbon is attacked by hydroxylamine, followed by cyclization onto the alpha-carbon.
-
Validation: TLC (Ethyl Acetate:Hexane 1:1). Product spot should fluoresce under UV (254 nm) due to the aryl-isoxazole conjugation.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: [³H]-EBOB Binding Assay (GABA Channel Blocker Screen)
Rationale: Unlike Muscimol binding (which measures agonist sites), [³H]-EBOB binds to the chloride channel blocker site, providing a more accurate measure of antagonist potency for this specific scaffold.
-
Membrane Prep: Homogenize rat brain cortex (or housefly head membranes for insect selectivity) in 50 mM Tris-citrate buffer (pH 7.4).
-
Incubation: Mix 200 µg membrane protein with 1 nM [³H]-EBOB and varying concentrations (1 nM - 10 µM) of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine .
-
Condition: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine (reduces non-specific binding).
-
Data Analysis: Calculate IC₅₀ using non-linear regression. A value <500 nM indicates potent channel blockade.
Visualization: Experimental Workflow
Figure 2: Integrated workflow from synthesis to pharmacological validation.
References
-
Frølund, B., et al. (2007). "4-Aryl-5-(4-piperidyl)-3-isoxazolol GABAA Antagonists: Synthesis, Pharmacology, and Structure-Activity Relationships." Journal of Medicinal Chemistry.
-
Ozoe, Y., et al. (2019). "4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies." Pesticide Biochemistry and Physiology.
-
Khalafy, J., et al. (2011).[1] "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates." Heterocyclic Communications.
-
Chong, Y., et al. (2013). "Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides." Molecules.
-
BenchChem. "Structure and Activity of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine." Chemical Data Repository.
Sources
Technical Comparison Guide: 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine vs. Commercial Analogs
This guide provides an in-depth technical comparison of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine against its primary commercially available analogs. It is designed for medicinal chemists and process development scientists optimizing isoxazole scaffolds for COX-2 inhibition, agrochemical efficacy, or late-stage functionalization.
Executive Summary & Application Context
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (referred to herein as Target-Cl ) is a privileged scaffold in medicinal chemistry, structurally homologous to the Valdecoxib (Bextra) intermediate. Unlike its unsubstituted phenyl analog, the p-chloro substituent provides enhanced lipophilicity and metabolic stability, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting COX-2, GABA receptors, and specific kinase pathways.
Key Differentiators
-
Electronic Modulation: The C4-chlorophenyl moiety exerts an inductive electron-withdrawing effect (
), slightly reducing the pKa of the C5-amine compared to the phenyl analog. This alters nucleophilicity during acylation/sulfonylation reactions. -
Crystal Packing: The halogen handle facilitates unique
- stacking and halogen bonding interactions in solid-state formulations, often resulting in higher melting points and distinct solubility profiles compared to non-halogenated analogs. -
Synthetic Utility: It serves as a robust precursor for sulfonamide installation (via chlorosulfonation) or palladium-catalyzed cross-coupling (utilizing the aryl-chloride).
Chemical Identity & Structural Comparison[1][2][3][4][5][6]
The following table contrasts Target-Cl with its direct commercial competitor (Analog A) and a common regioisomer (Analog B).
Table 1: Physicochemical Profile Comparison[1][6][7]
| Feature | Target-Cl | Analog A (Standard) | Analog B (Regioisomer) |
| IUPAC Name | 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine | 3-Methyl-4-phenylisoxazol-5-amine | 3-(4-Chlorophenyl)-5-methylisoxazol-4-amine |
| Structure | 5-NH₂, 4-Ar(Cl), 3-Me | 5-NH₂, 4-Ar(H), 3-Me | 4-NH₂, 3-Ar(Cl), 5-Me |
| CAS No. | Research Grade | 1816-96-2 | Varies by salt form |
| Mol.[1][2] Weight | 208.64 g/mol | 174.20 g/mol | 208.64 g/mol |
| Lipophilicity (cLogP) | ~2.4 | ~1.8 | ~2.3 |
| Amine Nucleophilicity | Moderate (reduced by p-Cl) | High | Low (sterically hindered) |
| Primary Utility | COX-2 SAR, Agrochemicals | Valdecoxib Intermediate | Fragment-based Drug Discovery |
Synthetic Pathways & Experimental Protocols
The synthesis of Target-Cl requires strict regiocontrol to ensure the amine forms at position 5 rather than position 3. The most robust route involves the cyclization of
Diagram 1: Regioselective Synthesis Workflow
Caption: Regioselective synthesis of Target-Cl via the
Experimental Protocol: Synthesis of Target-Cl
Objective: Synthesis of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine from 4-chlorophenylacetonitrile.
Reagents:
-
4-Chlorophenylacetonitrile (1.0 eq)
-
Ethyl Acetate (1.2 eq)
-
Sodium Ethoxide (1.1 eq)
-
Hydroxylamine Hydrochloride (1.1 eq)
-
Ethanol (Solvent)[3]
Step-by-Step Methodology:
-
Formation of
-Cyanoketone:-
Charge a dry reactor with anhydrous Ethanol and Sodium Ethoxide under
. -
Add 4-Chlorophenylacetonitrile dropwise at 0-5°C. Stir for 30 mins.
-
Add Ethyl Acetate slowly, maintaining temperature <10°C.
-
Allow to warm to Room Temperature (RT) and reflux for 4 hours.
-
Validation: TLC should show disappearance of nitrile.
-
Acidify with HCl to precipitate 2-(4-chlorophenyl)-3-oxobutanenitrile . Filter and dry.[1]
-
-
Cyclization:
-
Dissolve the intermediate in Ethanol.
-
Add Hydroxylamine Hydrochloride and Sodium Acetate (buffer is critical to prevent isoxazol-3-amine formation).
-
Reflux for 6-8 hours.
-
Workup: Concentrate solvent, add water, and filter the precipitate.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Expected Yield: 75-82% (White to off-white crystalline solid). Melting Point: 138-142°C (Typical range for 4-aryl-5-amino isoxazoles).
Performance & Reactivity Analysis
Nucleophilicity & Functionalization
The C5-amine is an enamine-like nitrogen. Its reactivity is modulated by the electron-withdrawing nature of the isoxazole ring and the C4-aryl substituent.
-
Acylation: Target-Cl reacts readily with acid chlorides/anhydrides. However, reaction rates are ~1.5x slower than Analog A due to the p-Cl inductive effect.
-
Sulfonylation: Reaction with chlorosulfonic acid yields the sulfonamide (Valdecoxib-like structure). The p-Cl group protects the para-position, directing sulfonation to the meta position of the phenyl ring if forcing conditions are used, or requiring the use of a pre-sulfonated precursor if the p-sulfonamide is desired (which is not possible here due to the Cl block). Note: If the goal is a Valdecoxib analog, one must start with the phenyl analog (Analog A).
Stability Profile
Target-Cl exhibits superior oxidative stability compared to Analog A . The chlorophenyl group resists metabolic oxidation (hydroxylation) at the para-position, a common clearance pathway for phenyl-isoxazoles.
Diagram 2: Reactivity & SAR Logic
Caption: Functionalization map for Target-Cl. The p-Cl group allows for orthogonal cross-coupling strategies not possible with Analog A.
References
-
Synthesis of Isoxazol-5-amines: Batey, R. A., & Powell, D. A. (2000).[4] "Regioselective synthesis of 5-amino-isoxazoles.".
-
Valdecoxib Intermediates: Talley, J. J., et al. (2000). "Preparation of substituted isoxazoles for the treatment of inflammation.".
-
Isoxazole Reactivity: Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in synthesis.".
-
Analog Properties: PubChem Compound Summary for 3-Methyl-4-phenylisoxazol-5-amine..
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2009152824A1 - Heterocyclic derivatives as iap binding compounds - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
